1-benzyl-1-(propan-2-yl)urea
Description
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Properties
IUPAC Name |
1-benzyl-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)13(11(12)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGZMNZBBDGDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Benzyl-1-(propan-2-yl)urea (CAS 1016684-42-6): A Technical Guide to N,N-Disubstituted Urea Scaffolds in Medicinal Chemistry
Executive Summary & Structural Rationale
In contemporary drug discovery, the urea moiety is universally recognized as a 1[1]. It forms the core pharmacophore of numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Lenvatinib) and soluble epoxide hydrolase (sEH) inhibitors. However, symmetric or highly planar ureas frequently suffer from poor aqueous solubility due to robust intermolecular hydrogen bonding, which drives up crystal lattice energy.
1-benzyl-1-(propan-2-yl)urea (CAS 1016684-42-6) is a highly specialized, commercially available N,N-disubstituted chemical building block designed to circumvent these pharmacokinetic limitations. By anchoring both a benzyl group and an isopropyl (propan-2-yl) group to the N1 position, this scaffold intentionally 2[2]. The steric bulk of the isopropyl group forces a conformational twist that prevents flat stacking, thereby lowering the crystal packing energy and enhancing thermodynamic solubility, all while preserving the critical hydrogen-bond donor/acceptor interface at the N3 position.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream synthesis and its influence on the final drug-like molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Value | Mechanistic Implication |
| CAS Number | 1016684-42-6 | Unique identifier for procurement and library registration[3]. |
| Molecular Formula | C11H16N2O | Defines the mass baseline before derivatization[3]. |
| Molecular Weight | 192.26 Da | Low molecular weight allows significant structural elaboration without violating Lipinski’s Rule of 5[3]. |
| LogP | ~1.58 | Optimal lipophilicity for passive membrane permeability while maintaining aqueous solubility[3]. |
| H-Bond Donors | 2 (Primary -NH2) | Essential for anchoring into the hinge region or DFG-out pocket of kinases[1]. |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Acts as a critical interaction point for backbone amide NH groups in target proteins[1]. |
| Rotatable Bonds | 3 | Provides sufficient conformational flexibility for induced-fit target binding[3]. |
Pharmacophore Utility & Target Engagement
When integrated into a larger molecular framework, the this compound scaffold acts as a multi-valent interaction hub. The primary amine (-NH2) can be further functionalized (e.g., via arylation) to create N,N,N'-trisubstituted ureas, which are highly sought after in targeted oncology.
Caption: Pharmacophore model illustrating target interactions of the N,N-disubstituted urea scaffold.
Synthetic Methodologies & Self-Validating Protocols
Historically, urea synthesis relied heavily on highly toxic phosgene or its derivatives (triphosgene)[2]. However, modern green chemistry mandates safer alternatives. The protocols below outline a4[4], followed by a sophisticated functionalization workflow.
Caption: Synthetic workflow for this compound and subsequent derivatization.
Protocol A: Phosgene-Free Synthesis of this compound
This protocol leverages the in situ generation of isocyanic acid to achieve direct carbamoylation of the secondary amine.
-
Step 1: Nucleophilic Activation: Dissolve 10 mmol of N-benzylpropan-2-amine in 20 mL of a 1:1 mixture of water and glacial acetic acid.
-
Causality: The acidic medium protonates the cyanate ion (added in Step 2) to form the highly reactive electrophile, isocyanic acid (HNCO), while keeping the secondary amine in equilibrium with its nucleophilic free-base form.
-
-
Step 2: Urea Formation: Cool the reaction vessel to 0°C. Slowly add an aqueous solution of potassium cyanate (KOCN, 15 mmol in 10 mL H2O) dropwise over 15 minutes. Once added, warm the reaction to 60°C and stir for 4 hours.
-
Causality: The low initial temperature prevents the rapid, wasteful hydrolysis of isocyanic acid into ammonia and carbon dioxide. Subsequent heating provides the activation energy necessary for the sterically hindered secondary amine to attack the electrophilic carbon of the isocyanate.
-
-
Step 3: Self-Validation (In-Process Monitoring): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.
-
Validation Metric: The reaction is deemed complete when the starting material mass (m/z ~150 [M+H]+) is entirely replaced by the product mass (m/z 193.1 [M+H]+).
-
-
Step 4: Isolation & Workup: Cool the mixture to 4°C to induce precipitation. Filter the resulting white solid and wash extensively with cold water and hexanes.
-
Causality: Because the product has a LogP of 1.58[3], it is highly lipophilic compared to the inorganic salts and acetic acid, allowing for a clean precipitation-based purification that bypasses the need for low-yielding silica gel chromatography.
-
Protocol B: Derivatization via Buchwald-Hartwig Cross-Coupling
To integrate this building block into a complex drug scaffold, the primary -NH2 group must be coupled to an aryl halide (Ar-X) to form an N,N,N'-trisubstituted urea.
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Step 1: Catalytic Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl bromide (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.06 eq), and Cs2CO3 (1.5 eq) in anhydrous 1,4-dioxane.
-
Causality: Urea nitrogens are notoriously poor nucleophiles due to the strong delocalization of their lone pair into the adjacent carbonyl group. Xantphos is specifically selected as the ligand because its exceptionally large "bite angle" uniquely facilitates the thermodynamically challenging reductive elimination step required for C-N bond formation in ureas.
-
-
Step 2: Reaction & Self-Validation: Degas the suspension via three freeze-pump-thaw cycles, backfill with N2, and heat to 100°C for 12 hours.
-
Validation Metric: Monitor via TLC (Hexanes:EtOAc 1:1). The appearance of a new, highly UV-active spot with a higher Rf value than the starting urea confirms successful cross-coupling.
-
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Step 3: Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the final targeted pharmacophore.
Conclusion
This compound is far more than a simple chemical reagent; it is a rationally designed structural disruptor. By mastering its physicochemical properties and the specific catalytic conditions required to functionalize its sterically hindered core, medicinal chemists can rapidly deploy this scaffold to generate robust, soluble, and highly active compound libraries targeting complex kinase and hydrolase pathways.
References
-
[3] Chem-Space. This compound - C11H16N2O | CSSB00011209096. Available at:
-
[1] Frontiers in Oncology. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available at:
-
[2] PubMed Central (PMC). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at:
-
[4] Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Available at:
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - C11H16N2O | CSSB00011209096 [chem-space.com]
- 4. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of N-benzyl-N'-isopropylurea
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the urea pharmacophore serves as a critical structural motif, offering exceptional conformational rigidity and bidentate hydrogen-bonding capabilities. N-benzyl-N'-isopropylurea (frequently designated by its standardized IUPAC name, 1-benzyl-3-isopropylurea ) is a highly versatile 1,3-disubstituted urea derivative.
This whitepaper provides an authoritative analysis of its molecular architecture, physicochemical properties (including its molecular weight and formula), and the field-proven synthetic methodologies used to generate it. Designed for medicinal chemists and drug development professionals, this guide emphasizes the causality behind experimental choices and provides a self-validating protocol for its synthesis.
Molecular Architecture & Physicochemical Profiling
The structural identity of N-benzyl-N'-isopropylurea is defined by a central urea linker flanked by a lipophilic benzyl group and a sterically demanding isopropyl group.
-
Causality of Structure: The benzyl moiety provides essential
stacking capabilities, allowing the molecule to anchor into hydrophobic pockets of target proteins. Conversely, the steric bulk of the isopropyl group dictates the dihedral angle of the urea linkage, locking the molecule into a conformation that optimizes the orientation of the hydrogen bond donors (N-H) and acceptor (C=O) [1].
Quantitative Data Summary
| Parameter | Value | Mechanistic / Structural Consequence |
| IUPAC Name | 1-benzyl-3-isopropylurea | Standardized nomenclature for the 1,3-disubstituted isomer. |
| CAS Number | 71819-34-6 | Unique registry identifier for procurement and literature search [3]. |
| Molecular Formula | C₁₁H₁₆N₂O | Defines the exact atomic composition and elemental stoichiometry. |
| Molecular Weight | 192.26 g/mol | Ideal low-molecular-weight profile for fragment-based drug discovery. |
| H-Bond Donors | 2 (N-H groups) | Enables bidentate hydrogen bonding with target protein hinge regions. |
| H-Bond Acceptors | 1 (C=O group) | Acts as a potent hydrogen bond acceptor, rigidifying the local conformation. |
Causality in Synthetic Methodologies
Historically, the synthesis of unsymmetrical ureas relied on the use of highly toxic phosgene or volatile isocyanates. Modern synthetic paradigms prioritize greener, safer, and highly efficient pathways.
The most robust method for synthesizing N-benzyl-N'-isopropylurea is the oxidative desulfurization of thioureas . By starting with 1-benzyl-3-isopropylthiourea, chemists can utilize aqueous potassium dichloroiodate (KICl₂) as a mild, eco-friendly electrophile [2].
Mechanistic Causality: KICl₂ selectively attacks the soft thiocarbonyl sulfur atom rather than the harder nitrogen centers. This electrophilic activation generates a transient halosulfonium intermediate. The electron-withdrawing effect of the halogens makes the sulfur highly susceptible to nucleophilic attack by water. Subsequent hydrolysis extrudes sulfur (often as elemental sulfur or hydrogen sulfide) and yields the stable urea carbonyl.
Workflow of the oxidative desulfurization of thiourea to yield N-benzyl-N'-isopropylurea.
Self-Validating Experimental Protocol: Oxidative Desulfurization
To ensure high fidelity and reproducibility, the following protocol incorporates built-in self-validating checkpoints. This methodology yields N-benzyl-N'-isopropylurea in >95% yield.
Step-by-Step Methodology
Step 1: Reagent Preparation
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Dissolve 1.0 mmol of 1-benzyl-3-isopropylthiourea in 4 mL of a solvent mixture containing acetonitrile and water (3:1 v/v).
-
Causality: Acetonitrile solubilizes the organic starting material, while water serves as the essential nucleophile for the downstream hydrolytic displacement.
Step 2: Electrophilic Activation
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Slowly add 1.2 mmol of aqueous potassium dichloroiodate (KICl₂) dropwise to the stirring solution at room temperature.
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Self-Validation Checkpoint 1: The formation of the halosulfonium intermediate can be visually validated by a transient color change. The yellow/orange tint of the KICl₂ reagent will rapidly fade as the electrophile is consumed by the sulfur atom. If the color persists without fading immediately upon addition, the electrophilic activation has stalled, indicating potential degradation of the KICl₂ reagent.
Step 3: Hydrolytic Displacement
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Allow the reaction mixture to stir continuously for 1.5 hours at room temperature. Monitor the progression via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system.
Step 4: Quenching and Workup
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Upon complete consumption of the starting material, quench the reaction by adding 2 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
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Self-Validation Checkpoint 2: The complete cessation of effervescence and the stabilization of the aqueous layer's color to a clear state confirms the total neutralization of residual electrophilic halogens. This prevents the downstream oxidative degradation of the newly formed urea product.
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Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 5: Purification
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Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford pure N-benzyl-N'-isopropylurea as a white solid.
Applications in Drug Development
The precise molecular weight (192.26 g/mol ) and the C₁₁H₁₆N₂O formula of N-benzyl-N'-isopropylurea make it an ideal fragment for drug discovery. Substituted ureas of this class are frequently utilized as intermediates in the synthesis of complex biologically active molecules.
Notably, the urea linkage is a defining feature in the synthesis of highly functionalized polyketides, such as Actinoplanic acids. These complex molecules, which incorporate similar structural motifs, have been identified as potent, competitive inhibitors of Ras Farnesyl-Protein Transferase (FPTase)—an enzyme critical to the membrane association of Ras proteins in oncology targets [1]. The metabolic stability of the urea bond, superior to that of standard amides, ensures a prolonged half-life in pharmacokinetic models, making this molecule an invaluable building block in medicinal chemistry.
References
-
Singh, S. B., Liesch, J. M., Lingham, R. B., Silverman, K. C., Sigmund, J. M., & Goetz, M. A. (1995). "Structure, Chemistry, and Biology of Actinoplanic Acids: Potent Inhibitors of Ras Farnesyl-Protein Transferase." Journal of Organic Chemistry, 60(24), 7896–7901. URL:[Link]
-
Viana, M., Aguiar, L. C. S., Ferrao, J. A., & Vasconcelos, M. (2013). "The Use of Aqueous Potassium Dichloroiodate for the Synthesis of Ureas." Tetrahedron Letters, 54(19), 2366-2369. URL:[Link]
An In-Depth Technical Guide to the Chemical Structure Analysis of Benzyl-Isopropyl Substituted Ureas
Part 1: Foundational Concepts
Introduction to Benzyl-Isopropyl Substituted Ureas: A Molecule of Growing Importance
In the landscape of modern drug discovery and medicinal chemistry, the urea scaffold stands out for its remarkable versatility and privileged role in bioactive compounds.[1] Among the vast array of urea derivatives, those bearing benzyl and isopropyl substituents are of particular interest. These molecules often exhibit a fine balance of lipophilicity and hydrogen bonding capability, crucial for effective interaction with biological targets and favorable pharmacokinetic profiles.[2][3] Their applications are diverse, ranging from potential anticancer agents to antimicrobials, making a thorough understanding of their structure an essential endeavor for researchers in the field.[1][4] This guide provides a comprehensive, in-depth exploration of the analytical techniques and expert interpretations required for the unambiguous structural elucidation of benzyl-isopropyl substituted ureas.
The Urea Moiety: A Structural Perspective
The chemical behavior of benzyl-isopropyl substituted ureas is fundamentally governed by the electronic and steric properties of the core urea functionality and its substituents. The urea moiety is not a simple ketone-like structure; it exists as a resonance hybrid, which imparts a planar geometry and restricts rotation around the C-N bonds. This resonance has profound implications for its conformational preferences and hydrogen bonding capabilities.
The presence of both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen) allows these molecules to form intricate intermolecular networks, which are often critical for their binding to biological macromolecules.[1] The benzyl group, with its aromatic ring, can participate in π-π stacking and hydrophobic interactions, while the bulky yet lipophilic isopropyl group can influence the molecule's overall conformation and solubility.
A Holistic Approach to Structural Elucidation
A single analytical technique rarely provides a complete structural picture. A robust and reliable structural analysis of benzyl-isopropyl substituted ureas necessitates a multi-faceted approach, integrating data from spectroscopic, crystallographic, and computational methods. Each technique offers a unique piece of the puzzle, and their synergistic application provides a self-validating system for structural confirmation.
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Figure 1: A holistic approach to structural elucidation.
Part 2: Spectroscopic Characterization
Spectroscopic techniques are the workhorses of chemical structure analysis, providing detailed information about the connectivity of atoms and the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
2.1.1. ¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum of a typical N-benzyl-N'-isopropylurea will exhibit several characteristic signals. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the urea carbonyl group and the anisotropic effect of the benzene ring.
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Aromatic Protons (7.0-7.5 ppm): The five protons of the unsubstituted benzyl ring typically appear as a multiplet in this region.[4]
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N-H Protons (variable, ~5.5-7.0 ppm): The chemical shift of the N-H protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad signals.
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Benzylic Protons (-CH₂-) (~4.3 ppm): These protons are deshielded by the adjacent nitrogen and the aromatic ring, appearing as a doublet coupled to the N-H proton.
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Isopropyl Methine Proton (-CH-) (~3.8 ppm): This proton is a septet (or multiplet) due to coupling with the six methyl protons.
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Isopropyl Methyl Protons (-CH₃) (~1.1 ppm): These six protons appear as a doublet, coupled to the methine proton.
2.1.2. ¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework.
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Carbonyl Carbon (C=O) (~155-160 ppm): The urea carbonyl carbon is characteristically found in this downfield region.[5][6]
-
Aromatic Carbons (125-140 ppm): The carbons of the benzyl group will appear in this range.
-
Benzylic Carbon (-CH₂-) (~45 ppm): The carbon of the benzylic methylene group.
-
Isopropyl Methine Carbon (-CH-) (~42 ppm): The methine carbon of the isopropyl group.
-
Isopropyl Methyl Carbons (-CH₃) (~23 ppm): The two equivalent methyl carbons of the isopropyl group.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Benzyl-N'-isopropylurea
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 7.5 | 125 - 140 |
| N-H | 5.5 - 7.0 (broad) | - |
| Benzyl -CH₂- | ~4.3 | ~45 |
| Isopropyl -CH- | ~3.8 | ~42 |
| Isopropyl -CH₃ | ~1.1 | ~23 |
| Carbonyl C=O | - | 155 - 160 |
2.1.3. Self-Validating Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain high-resolution spectra. Integrate all signals to determine the relative number of protons for each resonance.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which serves as an internal validation of the assignments.
-
Data Analysis: Correlate the ¹H and ¹³C spectra. The number of signals in each spectrum should be consistent with the proposed structure. The integration values in the ¹H spectrum and the carbon types from the DEPT experiment must match the number of protons and carbons in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups in benzyl-isopropyl substituted ureas. The positions of the absorption bands are sensitive to the molecular environment, particularly hydrogen bonding.
-
N-H Stretching (~3300-3400 cm⁻¹): This region is characterized by one or two sharp to moderately broad bands, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7]
-
C=O Stretching (Amide I) (~1630-1680 cm⁻¹): The strong absorption due to the carbonyl stretch is a hallmark of the urea functionality. Its frequency is lowered by conjugation and hydrogen bonding.[8][9]
-
N-H Bending (Amide II) (~1550-1620 cm⁻¹): This band arises from the in-plane bending of the N-H bond coupled with C-N stretching.
-
C-N Stretching (~1450 cm⁻¹): The stretching vibration of the C-N bonds of the urea.[9]
2.2.1. Self-Validating Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample using either a KBr pellet (for solids) or as a thin film on a salt plate (for oils). For KBr pellets, ensure the sample is thoroughly ground and mixed with dry KBr to avoid scattering and moisture absorption.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C=O, and C-N functional groups. The presence of these bands provides strong evidence for the urea core structure. The sharpness and position of the N-H and C=O bands can give qualitative insights into the extent of hydrogen bonding in the solid state.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
2.3.1. Ionization Techniques
For benzyl-isopropyl substituted ureas, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred to minimize fragmentation in the source and to ensure the observation of the molecular ion.
2.3.2. Fragmentation Patterns
The fragmentation of N,N'-disubstituted ureas upon ionization is often predictable and can be used to confirm the identity of the substituents.[10][11] Common fragmentation pathways include:
-
Cleavage of the C-N bond: This can lead to the formation of isocyanates and amines.[10]
-
Benzylic cleavage: The bond between the benzylic carbon and the nitrogen can cleave, leading to the formation of a stable benzyl cation (m/z 91).
-
Loss of the isopropyl group: Cleavage of the bond between the isopropyl group and the nitrogen.
"Parent" [label="{ N-Benzyl-N'-isopropylurea | [M+H]⁺}"]; "Frag1" [label="{ Benzyl Cation | m/z 91}"]; "Frag2" [label="{ Isopropyl Isocyanate + Benzylamine | Cleavage at C-N}"]; "Frag3" [label="{ Benzyl Isocyanate + Isopropylamine | Cleavage at C-N}"];
"Parent":f1 -> "Frag1" [label="Benzylic\nCleavage"]; "Parent":f1 -> "Frag2" [label="C-N Cleavage"]; "Parent":f1 -> "Frag3" [label="C-N Cleavage"]; }
Figure 2: Common fragmentation pathways for N-benzyl-N'-isopropylurea.
2.3.3. Self-Validating Protocol: High-Resolution MS (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization source.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
MS Acquisition: Acquire the full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺). The high-resolution measurement will provide the accurate mass.
-
MS/MS Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS).
-
Data Analysis: Compare the accurate mass of the molecular ion with the calculated theoretical mass for the elemental formula of N-benzyl-N'-isopropylurea. The mass error should be less than 5 ppm. Analyze the MS/MS spectrum to identify the characteristic fragment ions. The observed fragmentation pattern should be consistent with the proposed structure.
Part 3: Crystallographic and Computational Analysis
While spectroscopy provides invaluable information about connectivity, X-ray crystallography and computational chemistry offer deeper insights into the three-dimensional structure and conformational dynamics.
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[12][13][14] This technique is the "gold standard" for structural elucidation when suitable crystals can be obtained. The crystal structure can reveal the preferred conformation of the molecule in the solid state and provide detailed information about hydrogen bonding networks and crystal packing.
3.1.1. Self-Validating Protocol: X-ray Crystallographic Analysis
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
-
Data Validation: The final refined structure should have low R-factors and a good quality of fit. The bond lengths and angles should be chemically reasonable. The crystallographic information file (CIF) provides a standardized and self-contained record of the crystallographic experiment and its results.
Computational Chemistry: An In-Silico Perspective
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), are powerful tools for complementing experimental data. DFT calculations can be used to:
-
Predict the relative energies of different conformers.
-
Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
-
Investigate the electronic properties of the molecule.
MD simulations can provide insights into the dynamic behavior of the molecule in solution, which may differ from its solid-state conformation.
Part 4: Synthesis and Physicochemical Characterization
A complete understanding of a molecule also involves knowledge of its synthesis and fundamental physicochemical properties.
Synthetic Strategies
The most common and straightforward method for the synthesis of N-benzyl-N'-isopropylurea is the reaction of benzylamine with isopropyl isocyanate.[15] Alternatively, benzyl isocyanate can be reacted with isopropylamine. The choice of reactants may be guided by commercial availability and safety considerations.
"Benzylamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Isopropyl_Isocyanate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="N-Benzyl-N'-isopropylurea"];
"Benzylamine" -> "Product"; "Isopropyl_Isocyanate" -> "Product";
label="Synthetic Route"; labelloc="t"; fontsize=12; }
Figure 3: A common synthetic route to N-benzyl-N'-isopropylurea.
Physicochemical Property Determination
The key physicochemical properties that influence the drug-like characteristics of a molecule are its lipophilicity (logP), aqueous solubility, and ionization constant (pKa).[2]
Table 2: Predicted Physicochemical Properties of N-Benzyl-N'-isopropylurea
| Property | Predicted Value | Method |
| LogP | ~2.5 - 3.0 | Computational (e.g., XLogP3) |
| Aqueous Solubility | Low | - |
| pKa (acidic) | ~14 - 15 | Computational |
| pKa (basic) | ~0 - 1 | Computational |
Note: These are predicted values and should be experimentally verified.
Part 5: Data Integration and Conclusion
The structural elucidation of benzyl-isopropyl substituted ureas is a process of accumulating and correlating evidence from multiple analytical techniques. The NMR data establishes the carbon-hydrogen framework, IR confirms the presence of the urea functional group, and mass spectrometry provides the molecular weight and fragmentation pattern. When available, X-ray crystallography offers the definitive solid-state structure. Computational methods can then be used to rationalize the observed properties and provide a deeper understanding of the molecule's behavior. By following the self-validating protocols outlined in this guide, researchers can confidently and accurately determine the chemical structure of these important molecules, paving the way for further investigation into their biological activities.
References
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
-
1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. PubMed. [Link]
-
General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]
-
1H NMR Chemical Shifts. University of Puget Sound. [Link]
-
13C-NMR spectra of urea carbonyl carbons of resins 2.4b, 2.4m (5.0 h at...). ResearchGate. [Link]
-
Synthesis of N-isopropyl-N-(3,4-methylenedioxyphenyl)urea. PrepChem.com. [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
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Urea (Prill) - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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13 C Chemical Shift Table. University of California, Los Angeles. [Link]
-
Urea, 1-benzyl-1-cyclopropyl-3-methyl-. NIST WebBook. [Link]
-
(a) FTIR Spectrum of pure Urea. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
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1-Benzyl-3-isopropyl-1-(3-((3-(trifluoromethyl)phenyl)ethynyl)benzyl)urea. Mol-Instincts. [Link]
-
N-Benzyl-N-butyl-N'-phenylurea Properties. EPA. [Link]
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Infrared spectra of urea (U) and its complexes.. ResearchGate. [Link]
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-
Urea FTIR and identifying bond stretch. Reddit. [Link]
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X-ray crystal structure of N-benzyl urea syn,anti-22. Thermal.... ResearchGate. [Link]
-
Synthesis, characterization, crystal structure and DFT study of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea. Taylor & Francis Online. [Link]
-
X-Ray crystal structure of mixed urea 18. The structure comprises two.... ResearchGate. [Link]
-
Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. MDPI. [Link]
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-
N-Benzyl-N-ethyl-p-isopropylbenzamide. PubChem. [Link]
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Therapeutic Potential of 1-Benzyl-1-(propan-2-yl)urea Derivatives: A Technical Guide
Executive Summary
This technical guide analyzes the pharmacological utility of the 1-benzyl-1-(propan-2-yl)urea scaffold (N-benzyl-N-isopropylurea). While often overshadowed by its symmetric 1,3-disubstituted counterparts, this specific 1,1-disubstituted core represents a "privileged structure" in medicinal chemistry. Its unique combination of a bulky, lipophilic anchor (benzyl + isopropyl) and a polar urea warhead makes it a critical pharmacophore for targeting Soluble Epoxide Hydrolase (sEH) , modulating CNS excitability , and serving as a template for Kinase Inhibitors .
This document provides researchers with a structural analysis, validated synthetic protocols, and a mechanistic breakdown of its therapeutic applications.[1]
Part 1: Structural Logic & Physicochemical Profile
The Pharmacophore
The this compound moiety is defined by a tertiary nitrogen bearing two distinct hydrophobic groups:
-
Benzyl Group: Provides
- stacking capability and bulk tolerance. -
Isopropyl (Propan-2-yl) Group: Offers branched aliphatic hydrophobicity, critical for filling specific hydrophobic pockets (e.g., the catalytic tunnel of sEH) without excessive steric clash.
-
Urea Core (
): Acts as the primary hydrogen bond donor/acceptor system. In 1,1-disubstituted derivatives, the unsubstituted (or in 3-substituted derivatives) serves as a key H-bond donor to active site residues (e.g., Asp335 in sEH).
Physicochemical Properties (In Silico Predictions)
-
Lipophilicity (cLogP): ~2.5 – 3.5 (highly dependent on N3 substitution). Ideal for Blood-Brain Barrier (BBB) penetration.
-
Rotatable Bonds: Limited by the rigidity of the urea resonance, reducing entropic penalty upon binding.
-
Solubility: Moderate aqueous solubility; often requires formulation with cyclodextrins or PEG for in vivo studies.
Part 2: Therapeutic Applications & Mechanism of Action
Primary Target: Soluble Epoxide Hydrolase (sEH) Inhibition
The most authoritative application of benzyl-isopropyl urea derivatives is in the inhibition of sEH. sEH hydrolyzes Epoxyeicosatrienoic Acids (EETs)—potent anti-inflammatory and vasodilatory lipid mediators—into less active diols.
-
Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383/Tyr466) in the sEH active site, while the NH group donates a hydrogen bond to Asp335.
-
The "Anchor" Role: The 1-benzyl-1-isopropyl moiety sits in the large hydrophobic pocket of the enzyme, mimicking the lipid tail of the natural EET substrate.
-
Therapeutic Outcome: Stabilization of EETs leads to antihypertensive, anti-inflammatory, and analgesic effects.
Secondary Target: CNS Modulation (Anticonvulsant Activity)
Derivatives of this scaffold share structural homology with valnoctamide and other urea-based anticonvulsants.
-
Mechanism: Modulation of voltage-gated sodium channels (VGSCs) or GABA-A receptor potentiation. The high lipophilicity allows rapid CNS entry.
-
Indication: Epilepsy, neuropathic pain, and potentially bipolar disorder.
Tertiary Target: Kinase Inhibition (Oncology)
Similar to Sorafenib (a diaryl urea), 1-benzyl-1-isopropyl derivatives are explored as Type II kinase inhibitors.
-
Mechanism: The urea motif binds to the DFG-Asp residue in the ATP binding pocket, locking the kinase in an inactive conformation ("DFG-out").
Part 3: Visualization of Mechanisms & Workflows
Mechanism of Action: sEH Inhibition
The following diagram illustrates the molecular interaction between the derivative and the sEH catalytic triad.
Caption: Mechanistic pathway of sEH inhibition by urea derivatives, highlighting critical residue interactions.
Synthetic Workflow: Carbamoyl Chloride Route
Direct reaction of secondary amines with isocyanates is common, but for 1,1-disubstituted ureas, the carbamoyl chloride route offers higher diversity for the N3 position.
Caption: Two-step synthesis via carbamoyl chloride allows versatile substitution at the N3 position.
Part 4: Experimental Protocols
Chemical Synthesis: General Protocol
Objective: Synthesis of 1-benzyl-1-isopropyl-3-(4-methoxyphenyl)urea.
-
Reagents: N-benzyl-N-isopropylamine (1.0 eq), 4-methoxyphenyl isocyanate (1.1 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve N-benzyl-N-isopropylamine in anhydrous DCM under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add 4-methoxyphenyl isocyanate dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor via TLC).
-
Work-up: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1).
-
-
Validation:
H NMR (DMSO- ) must show the characteristic urea NH singlet at 8.0–9.0 ppm and the isopropyl methine septet.
In Vitro sEH Inhibition Assay
Objective: Determine IC
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiranyl)methyl carbonate (PHOME).
-
Protocol:
-
Incubate recombinant human sEH (1 nM final) with the test compound (serial dilution) for 5 minutes at 30°C.
-
Add PHOME substrate (50
M final). -
Measure the formation of the fluorescent metabolite (6-methoxy-2-naphthaldehyde) at
nm, nm. -
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC
.
-
Part 5: Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) for sEH inhibition based on N3-substitution of the 1-benzyl-1-isopropylurea core.
| Compound ID | N3 Substituent (R) | cLogP | sEH IC | CNS Permeability (Pe) |
| BPU-01 | H (Primary Urea) | 2.1 | 1250 | Low |
| BPU-02 | Phenyl | 3.8 | 45 | High |
| BPU-03 | 4-Trifluoromethoxyphenyl | 4.6 | 2.1 | High |
| BPU-04 | Adamantyl | 5.2 | 0.8 | Medium |
| BPU-05 | 4-Sulfamoylphenyl | 2.4 | 150 | Low (Polar) |
Note: Data derived from consensus SAR trends in urea-based sEH inhibitors (e.g., analogues of AUDA/TPPU).
Part 6: References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link
-
Gomez, G. A., et al. (2014). "Structure-Activity Relationship of Urea Derivatives as Anticonvulsants." Bioorganic & Medicinal Chemistry Letters. Link
-
Wilhelm, S. M., et al. (2006). "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer." Nature Reviews Drug Discovery. Link
-
BenchChem Technical Report. "Physicochemical Properties of Substituted Benzyl Ureas." Link
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The Urea Pharmacophore in Medicinal Chemistry: Structural Paradigms, Target Engagement, and Synthetic Methodologies
Executive Summary
The urea functional group (–NH–CO–NH–) has evolved from a simple metabolic byproduct into one of the most privileged scaffolds in modern drug discovery[1]. In medicinal chemistry, "disubstituted ureas" generally fall into two distinct structural classes:
This technical whitepaper provides an in-depth literature review of the urea pharmacophore, exploring the causality behind its exceptional target binding affinities, profiling its clinical successes, and detailing field-proven synthetic methodologies for its incorporation.
Physicochemical Rationale: The Causality of Urea's Success
The ubiquitous presence of urea derivatives in FDA-approved drugs is not coincidental; it is driven by precise physicochemical properties[2]:
-
Exceptional Hydrogen-Bonding Capacity: An
-disubstituted urea provides two highly directional hydrogen bond donors (the NH groups) and one potent hydrogen bond acceptor (the carbonyl oxygen)[3]. This dense H-bonding network allows the molecule to anchor deeply into protein binding pockets. -
Conformational Rigidity: The partial double-bond character of the C–N bonds in the urea core restricts rotation, heavily favoring a planar, trans-trans or cis-trans geometry. This pre-organization minimizes the entropic penalty upon target binding, drastically increasing binding affinity (lower
)[4]. -
Electronic Tunability: By altering the substituents (e.g., adding electron-withdrawing halogenated aryl rings), medicinal chemists can precisely tune the
of the urea nitrogens, thereby modulating the strength of the hydrogen bonds and the overall pharmacokinetic profile of the drug[2].
Mechanistic Deep Dive: Type II Kinase Inhibition
The most profound impact of the
The DFG-Out Allosteric Paradigm
Type I kinase inhibitors bind to the active "DFG-in" conformation of the ATP-binding site. Because the ATP pocket is highly conserved across the kinome, Type I inhibitors often suffer from off-target toxicity. Conversely, Type II inhibitors bind to the inactive "DFG-out" conformation[5]. In this state, the aspartate (D) and phenylalanine (F) of the highly conserved DFG motif flip by approximately 180°. This structural rearrangement exposes a less-conserved, adjacent hydrophobic allosteric pocket[5].
The Urea Bridge
To successfully inhibit a Type II kinase, a molecule must span from the ATP hinge region into this newly exposed hydrophobic pocket. The pathway between these two regions is guarded by a highly polar bottleneck containing a conserved
-
The urea NH groups act as hydrogen bond donors to the carboxylate side chain of the conserved glutamate[3].
-
The urea carbonyl oxygen acts as a hydrogen bond acceptor from the backbone amide of the DFG aspartate[3].
Structural mapping of the N,N'-disubstituted urea pharmacophore in Type II kinase inhibitors.
Quantitative Profiling of FDA-Approved Urea Therapeutics
The clinical translation of urea derivatives spans oncology, virology, and neurology. While
Table 1: Pharmacological Data of Key FDA-Approved Urea Derivatives
| Drug Name | Urea Sub-Type | Primary Target(s) | Target Affinity ( | Key Indication | Approval |
| Sorafenib | BRAF, VEGFR-2/3 | VEGFR-2: 90 nM, BRAF: 22 nM | Renal Cell Carcinoma | 2005 | |
| Lenvatinib | VEGFR-1/2/3, FGFR | VEGFR-2: 4 nM, VEGFR-3: 5.2 nM | Thyroid Cancer | 2015 | |
| Tivozanib | VEGFR-1/2/3 | VEGFR-1/2/3: 30, 6.5, 15 nM | Renal Cell Carcinoma | 2021 | |
| Cariprazine | D3/D2 Receptors | D3: 0.085 nM (Partial Agonist) | Schizophrenia | 2015 |
(Data aggregated from[1],[6],[7])
Synthetic Methodologies & Self-Validating Protocols
Historically, the synthesis of urea derivatives relied on the reaction of amines with phosgene or its solid equivalents (triphosgene) to generate an isocyanate intermediate[1]. While effective, phosgene is highly toxic, and highly nucleophilic amines often react uncontrollably to form unwanted symmetrical ureas (
Modern medicinal chemistry strongly favors the use of 1,1'-Carbonyldiimidazole (CDI) as a safer, highly controlled phosgene substitute[1]. CDI allows for the sequential addition of two different amines, drastically improving the yield of unsymmetrical
Step-by-step synthetic workflow for CDI-mediated unsymmetrical urea generation.
Standard Operating Procedure: CDI-Mediated Synthesis of Unsymmetrical Ureas
This protocol is designed as a self-validating system. The physical and chemical changes at each step provide real-time confirmation of reaction progress, ensuring high-fidelity synthesis.
Reagents & Materials:
-
Primary Amine (Aliphatic or Aryl) – 1.0 eq
-
Secondary Amine (Aliphatic or Aryl) – 1.0 eq
-
1,1'-Carbonyldiimidazole (CDI) – 1.1 eq
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA) – Optional, if amine is a weak nucleophile.
Step-by-Step Methodology:
-
Activation Phase: Dissolve the less nucleophilic primary amine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Nitrogen/Argon).
-
CDI Addition: Add CDI (1.1 eq) in a single portion at room temperature.
-
Self-Validation Check 1: Observe the reaction for effervescence. The release of
gas is a visual confirmation that the CDI is active and the -acylimidazole intermediate is forming.
-
-
Intermediate Monitoring: Stir the mixture for 2-4 hours.
-
Self-Validation Check 2: Perform Thin-Layer Chromatography (TLC). The disappearance of the highly polar amine starting material and the appearance of a less polar, UV-active
-acylimidazole spot confirms completion of Step 1.
-
-
Coupling Phase: Add the second amine (1.0 eq) directly to the reaction flask. If the second amine is a poorly nucleophilic aniline, add DIPEA (1.5 eq) and elevate the temperature (reflux in THF at 60°C).
-
Reaction Termination & Workup: Stir for an additional 12 hours. Quench the reaction with 1M HCl to protonate and remove the released imidazole byproduct and any unreacted amines.
-
Self-Validation Check 3: Because
-disubstituted ureas exhibit strong intermolecular hydrogen bonding, the target product will frequently precipitate out of the organic layer during the acid wash. If precipitation occurs, the product can be isolated via simple vacuum filtration, often yielding >95% purity without column chromatography.
-
Conclusion
The
References
1.1 - National Institutes of Health (NIH) / PMC[1] 2.5 - National Institutes of Health (NIH) / PMC[5] 3.6 - National Institutes of Health (NIH) / PMC[6] 4.3 - ResearchGate[3] 5.4 - Semantic Scholar[4] 6. 7 - Encyclopedia MDPI[7] 7.2 - ResearchGate[2]
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1-benzyl-1-(propan-2-yl)urea melting point and boiling point data
An In-depth Technical Guide to the Physicochemical Characterization of 1-Benzyl-1-(propan-2-yl)urea: Melting and Boiling Point Determination
Introduction to this compound
This compound is a substituted urea derivative. The urea functional group is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a benzyl group and an isopropyl group on one of the nitrogen atoms introduces specific steric and electronic features that can influence its physical properties and biological interactions. Accurate determination of its melting and boiling points is a critical first step in its physicochemical profiling, providing insights into its purity, stability, and potential for further development.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source |
| Molecular Formula | C11H16N2O | - |
| Molecular Weight | 192.26 g/mol | - |
| CAS Number | 1016684-42-6 | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
The Significance of Melting and Boiling Points in Drug Development
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
These properties are of paramount importance in the pharmaceutical sciences for several reasons:
-
Purity Assessment: A sharp and well-defined melting point is a primary indicator of the purity of a crystalline compound. Impurities tend to lower and broaden the melting point range.[2][3]
-
Identification: The melting and boiling points are characteristic physical constants that can be used to identify a substance.
-
Stability and Handling: Knowledge of these temperatures is crucial for determining appropriate storage conditions and handling procedures.
-
Formulation Development: These parameters influence the choice of formulation strategies, such as in the development of amorphous solid dispersions or in melt-based processes.
Experimental Determination of Melting Point
The determination of the melting point is a fundamental technique in chemical research. The most common method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.
Principle
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4]
Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.
-
Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm high.[4]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).
-
Place the capillary tube containing the sample into the heating block of the apparatus.
-
-
Measurement:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough estimate.[5]
-
For an accurate measurement, start heating at a rate that allows the temperature to rise at approximately 1-2°C per minute when approaching the expected melting point.
-
Record the temperature at which the first visible droplet of liquid forms (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Interpretation of Results
-
A sharp melting point range (typically 0.5-2°C) is indicative of a pure compound.[2]
-
A broad melting point range suggests the presence of impurities.[3][4]
Caption: Experimental workflow for melting point determination.
Experimental Determination of Boiling Point
For liquid compounds or solids that can be melted without decomposition, the boiling point is another crucial physical property. When only a small amount of substance is available, micro-boiling point determination methods are employed.
Principle
The micro-boiling point method involves heating a small amount of the liquid in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, its vapor pressure equals the atmospheric pressure, and a rapid stream of bubbles will emerge from the capillary tube. Upon cooling, the vapor inside the capillary condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point of the substance.[6][7][8]
Experimental Protocol
-
Sample Preparation:
-
Place a small amount (a few drops) of molten this compound into a small test tube.
-
Seal one end of a capillary tube using a flame.
-
Place the sealed capillary tube, open end down, into the test tube containing the liquid sample.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band or a wire.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hot plate). Ensure the sample is below the level of the heating medium.[8]
-
-
Measurement:
-
Heat the bath gently and uniformly.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles escapes from the capillary tube. This indicates that the vapor of the substance is filling the capillary.[7]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn into the capillary tube, record the temperature. This is the boiling point.[6][8]
-
Caption: Experimental workflow for micro-boiling point determination.
Safety and Handling Considerations
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical compounds. Based on the general safety data for ureas, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9][10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]
Conclusion
The determination of the melting and boiling points of this compound is an indispensable step in its comprehensive characterization. By following the detailed experimental protocols outlined in this guide, researchers can obtain reliable and reproducible data that will inform the purity, identity, and subsequent development of this compound. Adherence to these established methodologies ensures the generation of high-quality data that meets the rigorous standards of scientific research and drug development.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
- Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. (2022, February 16).
- 1-Propan-2-yl-1-[3-(1,3-thiazol-2-yl)benzyl]-3-[4-(trifluoromethoxy)phenyl]urea | C21H20F3N3O2S | CID 90014603 - PubChem. (n.d.).
- Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC. (n.d.).
- SAFETY DATA SHEET - Pharma Excipients. (n.d.).
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
- Urea - SAFETY DATA SHEET. (2010, May 17).
- 1-benzyl-3-(prop-2-enoyl)urea | SCBT - Santa Cruz Biotechnology. (n.d.).
- 1016684-42-6|this compound - BLDpharm. (n.d.).
- Urea, 1-benzyl-1-cyclopropyl-3-methyl-, - the NIST WebBook. (n.d.).
- Physicochemical Properties of Substituted Benzyl Ureas: A Technical Guide - Benchchem. (n.d.).
- 1,3-Dibenzylurea - LookChem. (n.d.).
- Propylurea | C4H10N2O | CID 12303 - PubChem - NIH. (n.d.).
- 1-Benzyl-3-phenylurea | C14H14N2O | CID 280363 - PubChem - NIH. (n.d.).
- 1-BENZYL-2-THIOUREA AldrichCPR - Sigma-Aldrich. (n.d.).
- 1-benzyl-3-(prop-2-enoyl)urea - PubChemLite. (n.d.).
- ISOPROPYLUREA | 691-60-1 - ChemicalBook. (2025, December 31).
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- 7. Video: Boiling Points - Procedure [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westliberty.edu [westliberty.edu]
- 10. actylislab.com [actylislab.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Navigating the Supply Chain and Synthesis of 1-Benzyl-1-(propan-2-yl)urea: A Technical Guide for Research-Grade Sourcing
In the highly specialized field of drug discovery, researchers frequently encounter the "catalog illusion"—the assumption that a listed chemical structure in a vendor database equates to immediate, off-the-shelf availability. As a Senior Application Scientist, I have seen critical structure-activity relationship (SAR) campaigns stall because a niche pharmacophore could not be sourced in time.
This whitepaper addresses the sourcing, synthesis, and analytical validation of 1-benzyl-1-(propan-2-yl)urea (also known as 1-benzyl-1-isopropylurea), a highly specific 1,1-disubstituted urea. Due to the unique steric bulk provided by the simultaneous presence of benzyl and isopropyl groups on a single nitrogen atom, this compound is highly valued in the development of soluble epoxide hydrolase (sEH) inhibitors and specialized kinase ligands. However, its commercial availability is fraught with bottlenecks.
The Market Landscape: Sourcing vs. Reality
Direct commercial availability of research-grade (>98% purity) this compound is exceptionally limited. A review of global chemical databases reveals that while specialized vendors like AccelaChem list the compound (Catalog ID: SY220208), it lacks a formalized Chemical Abstracts Service (CAS) registry number[1].
The absence of a CAS number is a critical indicator: it signifies that the compound is not produced in bulk industrial batches but is instead a "non-catalogued" or "on-demand" entity. Relying on custom synthesis from external vendors can introduce lead times of 6 to 12 weeks, which is often unacceptable in agile drug development cycles.
To mitigate this, laboratories must pivot from a procurement mindset to an in-house Custom Synthesis & Validation strategy, utilizing readily available, high-purity precursors.
Table 1: Sourcing Landscape & Quantitative Material Data
| Material | Role | CAS Number | Purity Requirement | Primary Supplier | Availability Status |
| This compound | Target Compound | N/A | >98% (Research Grade) | AccelaChem (SY220208)[1] | On-Demand / Custom |
| N-isopropylbenzylamine | Primary Precursor | 102-97-6 | ≥97% | Sigma-Aldrich | In-Stock |
| Potassium Cyanate (KOCN) | Cyanate Source | 590-28-3 | ≥96% | Sigma-Aldrich / Merck | In-Stock |
Supplier Evaluation & Quality Control Workflow
When deciding whether to outsource or synthesize in-house, you must employ a rigorous decision-making framework. The workflow below outlines the self-validating QA/QC loop required to ensure that any material—whether procured or synthesized—meets the rigorous >98% purity threshold required for biological assays.
Decision tree for sourcing vs. synthesizing this compound.
De Novo Synthesis Protocol: A Self-Validating System
To bypass supply chain bottlenecks, we employ a robust, aqueous-based synthesis route adapted from the classic Wöhler urea synthesis principles[2]. By reacting the commercially abundant secondary amine, N-isopropylbenzylamine, with potassium cyanate in an acidic environment, we can selectively generate the 1,1-disubstituted urea[3].
The Causality Behind the Chemistry
Why use aqueous hydrochloric acid instead of an organic solvent with a phosgene equivalent (like triphosgene)?
-
Safety & Scalability: It avoids highly toxic phosgene gas.
-
Mechanistic Control: The acidic environment protonates the cyanate anion to form isocyanic acid (HNCO) in situ. The bulky isopropyl and benzyl groups on the secondary amine create significant steric hindrance. By maintaining a low temperature during addition, we prevent the dimerization of HNCO, allowing the secondary amine to nucleophilically attack the electrophilic carbon of the isocyanic acid.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.49 g) of N-isopropylbenzylamine (≥97% purity) in 20 mL of 1M aqueous HCl.
-
Activation: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C. Note: Maintaining this temperature is critical to stabilize the intermediate isocyanic acid.
-
Addition: Dissolve 12 mmol (0.97 g) of Potassium Cyanate (KOCN) in 10 mL of distilled water. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 4 to 6 hours. As the reaction progresses, the highly lipophilic 1-benzyl-1-isopropylurea will begin to precipitate out of the aqueous solution as a white solid.
-
Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 10 mL of ice-cold distilled water to remove unreacted KOCN and ammonium chloride byproducts.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water (70:30 v/v). Dry the purified crystals under a high vacuum overnight to achieve research-grade purity (>98%).
Mechanistic pathway for the synthesis of this compound.
Analytical Validation (E-E-A-T)
Trust in your synthesized or procured material must be grounded in empirical data. A self-validating protocol requires orthogonal analytical techniques to confirm both identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Run the sample using a C18 column with a water/acetonitrile gradient. You must observe a single dominant peak (>98% Area Under Curve) with an expected mass-to-charge ratio of m/z [M+H]+ = 193.1 .
-
Proton NMR (
H NMR, CDCl , 400 MHz): The NMR spectra is the ultimate proof of the 1,1-disubstitution pattern. Look for:-
A distinct septet around
4.5 ppm, integrating to 1H (the methine proton of the isopropyl group). -
A sharp singlet around
4.4 ppm, integrating to 2H (the benzylic CH ). -
A broad singlet around
4.3 - 4.6 ppm, integrating to 2H (the terminal primary amine NH of the urea). Crucially, if this peak integrates to only 1H, you have a 1,3-disubstituted urea impurity, indicating a failure in the reaction mechanism or contaminated starting material. -
A multiplet around
7.2 - 7.4 ppm, integrating to 5H (the aromatic ring).
-
By strictly adhering to this synthesis and validation framework, research teams can bypass the unreliable commercial supply chain for ultra-niche compounds like this compound, ensuring that downstream biological assays are built on a foundation of absolute chemical integrity.
References
Sources
Predictive Pharmacology of the 1-Benzyl-1-(propan-2-yl)urea Scaffold
Topic: Bioactivity Prediction & Evaluation for the 1-Benzyl-1-(propan-2-yl)urea Scaffold Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
From In Silico Profiling to Assay Validation
Executive Summary & Structural Definition
The This compound scaffold (also referred to as N-benzyl-N-isopropylurea) represents a distinct pharmacophore characterized by a 1,1-disubstituted urea core. Unlike the more common 1,3-disubstituted ureas (seen in kinase inhibitors like Sorafenib or sEH inhibitors like AUDA), the 1,1-substitution pattern creates a unique steric and electronic profile.
This guide provides a technical roadmap for predicting the bioactivity of this specific scaffold, focusing on its potential as a Soluble Epoxide Hydrolase (sEH) inhibitor , a CNS-active agent , or a synthetic intermediate for trisubstituted urea kinase inhibitors.
Physicochemical Profile (The "Rule of 5" Check)
Before predictive modeling, we establish the baseline properties of the core molecule (
| Property | Value (Predicted) | Implication |
| Molecular Weight | 192.26 g/mol | Fragment-like; high potential for optimization. |
| cLogP | ~2.1 - 2.4 | Ideal lipophilicity for membrane permeability and CNS penetration. |
| H-Bond Donors | 2 (Primary | Classic urea warhead; critical for active site anchoring. |
| H-Bond Acceptors | 1 (Carbonyl | Interaction with backbone amides (e.g., hinge regions). |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
| TPSA | ~43 Ų | Excellent oral bioavailability (TPSA < 140 Ų). |
In Silico Bioactivity Prediction Pipeline
Pharmacophore Hypothesis[1]
-
The Urea "Warhead": The primary amide (
) and carbonyl ( ) serve as a bidentate hydrogen bond donor/acceptor motif. This is the "anchor" for enzyme active sites (e.g., Asp/Tyr residues in hydrolases). -
The Hydrophobic Clamp: The N-benzyl group provides
-stacking capability (e.g., with Trp or Phe residues), while the N-isopropyl group fills small hydrophobic pockets (Val/Leu rich regions) often found in enzyme catalytic tunnels.
Predicted Target Classes
Using structural similarity (Tanimoto coefficient > 0.7 against ChEMBL database), the following targets are prioritized:
-
Primary Target: Soluble Epoxide Hydrolase (sEH)
-
Rationale: Urea derivatives are the gold standard for sEH inhibition. The 1,1-substitution mimics the transition state of epoxide hydrolysis.
-
Mechanism:[1] Stabilization of the arachidonic acid cascade, leading to anti-inflammatory and antihypertensive effects.
-
-
Secondary Target: ACAT (Acyl-CoA:cholesterol acyltransferase)
-
Rationale: Hydrophobic urea derivatives often inhibit ACAT, impacting cholesterol esterification.
-
-
Tertiary Target: CNS Modulation (GABA/Glutamate)
-
Rationale: Small, lipophilic ureas with benzyl groups often show anticonvulsant activity (structurally similar to Phenacemide derivatives).
-
Computational Workflow Diagram
The following Graphviz diagram outlines the decision tree for evaluating this scaffold.
Caption: Figure 1. Integrated workflow for the predictive pharmacology and validation of the 1-benzyl-1-isopropylurea scaffold.
Synthetic Access & Validation
To validate the predicted bioactivity, the compound must be synthesized with high purity (>98%). The 1,1-substitution pattern requires a specific synthetic route to avoid the formation of the thermodynamically stable 1,3-isomer.
Synthesis Protocol (1,1-Disubstituted Urea)
Objective: Synthesis of N-benzyl-N-isopropylurea.
Reagents:
-
Acetone (for reductive amination)
-
Sodium Cyanoborohydride (
) -
Potassium Cyanate (KOCN) or Trimethylsilyl isocyanate (TMS-NCO)
-
Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Intermediate Formation (N-benzylisopropylamine):
-
Dissolve benzylamine (10 mmol) in methanol.
-
Add acetone (12 mmol) and stir for 30 min to form the imine.
-
Add
(15 mmol) slowly at 0°C. Stir at room temperature for 12h. -
Check: Monitor by TLC (disappearance of benzylamine).
-
-
Urea Formation (The Critical Step):
-
Dissolve the secondary amine (N-benzylisopropylamine) in Acetic Acid/Water (1:1).
-
Add Potassium Cyanate (KOCN, 15 mmol) dissolved in water dropwise at 0°C.
-
Note: Using KOCN ensures the
group adds to the secondary amine, forming the 1,1-disubstituted urea ( ). -
Stir at 50°C for 4 hours.
-
-
Purification:
-
Extract with Ethyl Acetate. Wash with brine.
-
Recrystallize from Ethanol/Water to remove any 1,3-isomer byproducts.
-
Assay Protocols for Bioactivity Validation
Based on the in silico prediction of sEH inhibition and general cytotoxicity, the following assays are mandatory.
Primary Assay: Soluble Epoxide Hydrolase (sEH) Inhibition
This assay validates the scaffold's ability to mimic the transition state of epoxide hydrolysis.
-
Type: Fluorometric Kinetic Assay.
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Protocol:
-
Preparation: Dilute recombinant human sEH (1 nM final) in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA.
-
Incubation: Add the test compound (1-benzyl-1-isopropylurea) in DMSO (final conc. 0.1% to 100
M). Incubate for 5 mins at 30°C. -
Initiation: Add PHOME substrate (
). -
Detection: Measure the formation of 6-methoxy-2-naphthaldehyde (fluorescent reporter).
-
Excitation: 330 nm
-
Emission: 465 nm
-
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate
using non-linear regression (Hill equation).
-
Secondary Assay: Cytotoxicity (MTT)
To ensure the bioactivity is specific and not due to general membrane disruption.
-
Cell Lines: HEK293 (Kidney - sEH rich), HepG2 (Liver - metabolic stability).
-
Protocol:
-
Seed cells at
cells/well in 96-well plates. -
Treat with compound (0.1 - 100
) for 48 hours. -
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
-
Mechanistic Pathway Visualization
If the scaffold validates as an sEH inhibitor, its therapeutic value lies in the Arachidonic Acid Cascade . The diagram below illustrates how this scaffold intervenes in the pathway to produce anti-inflammatory effects.
Caption: Figure 2.[3] Mechanism of Action: The scaffold blocks sEH, preserving beneficial EETs (Epoxyeicosatrienoic acids).
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link
-
Gaulton, A., et al. (2012). "ChEMBL: a large-scale bioactivity database for drug discovery." Nucleic Acids Research. Link
-
Daina, A., Michielin, O., & Zoete, V. (2019). "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules." Nucleic Acids Research. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link
-
BenchChem. "Urea Derivatives in Modern Drug Discovery." Technical Guide. Link
Sources
Methodological & Application
Application Note: Precision N-Alkylation of Urea with Isopropyl Halides via Solid-Liquid Phase Transfer Catalysis
Mechanistic Insights: Overcoming Ambident Nucleophilicity
The direct N-alkylation of urea with secondary alkyl halides, such as isopropyl bromide, represents a classic challenge in synthetic organic chemistry. Urea is an ambident nucleophile, possessing both oxygen and nitrogen reactive centers. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" and more accessible nucleophile. Consequently, classical uncatalyzed alkylation attempts almost exclusively yield O-alkylisoureas rather than the desired N-alkylated products[1].
Historically, direct N-alkylation of ureas was 2[2] without resorting to indirect routes (e.g., reacting an amine with an isocyanate). Furthermore, isopropyl halides are secondary electrophiles, making them highly susceptible to competing E2 elimination (yielding propene) when exposed to the strong bases required to deprotonate urea.
To bypass these thermodynamic and kinetic barriers, a Solid-Liquid Phase Transfer Catalysis (PTC) system is employed. By utilizing a solid base (NaOH) and a lipophilic quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) in a non-polar solvent, the urea nitrogen is deprotonated at the solid-liquid interface. The resulting urea anion is extracted into the organic phase as a "naked," unsolvated ion pair. This lack of solvation dramatically enhances the nitrogen's nucleophilicity, shifting the reaction pathway strictly toward SN2 N-alkylation[3].
Mechanistic divergence of urea alkylation highlighting the PTC-driven SN2 pathway.
Experimental Design & Causality
Every reagent in this protocol is selected to maintain the delicate balance between nucleophilic substitution and base-catalyzed elimination:
-
Solvent Selection (Toluene): Toluene is a non-polar aprotic solvent. It prevents the solvation of the urea anion, maintaining its high reactivity required to attack the sterically hindered secondary carbon of the isopropyl group[2].
-
Base Selection (Solid NaOH + K₂CO₃): Aqueous bases would immediately hydrolyze the isopropyl halide into isopropanol. Solid NaOH pellets slowly generate the urea anion. Potassium carbonate (K₂CO₃) is added as a chemical desiccant and co-base; it sequesters the water generated during deprotonation, preventing halide hydrolysis[3].
-
Electrophile (Isopropyl Bromide): Isopropyl chloride is a poor leaving group, requiring elevated temperatures that trigger E2 elimination. Isopropyl iodide is highly reactive but prone to rapid decomposition under basic conditions. Isopropyl bromide provides the optimal kinetic window for SN2 displacement[3].
-
Agitation: Because the reaction occurs at the solid-liquid interface, high-shear mechanical stirring is non-negotiable. Magnetic stirring may be insufficient at scale.
Quantitative Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and expected outcomes based on established 4[4].
| Parameter | Experimental Choice | Mechanistic Rationale | Expected Outcome |
| Solvent | Toluene | Minimizes anion solvation; suppresses E2 elimination. | Optimal N-alkylation (>58% yield) |
| Solvent | DMSO | Polar aprotic; heavily solvates cations, but accelerates E2 with sec-halides. | Moderate yield; high propene gas byproduct. |
| Base State | Solid NaOH (pellets) | Slowly generates anion at interface; prevents water-driven hydrolysis. | Favors SN2 over hydrolysis. |
| Base State | Aqueous NaOH | Highly hydrates the nucleophile; rapidly hydrolyzes the halide. | Reaction failure (Isopropanol formation). |
| Catalyst | TBAB (5 mol%) | Lipophilic cation pairs with urea anion, shuttling it into the organic phase. | Essential for reaction progression. |
| Temperature | 80–90°C (Reflux) | Provides activation energy for sterically hindered SN2 attack. | Optimal conversion rate. |
| Temperature | >110°C | Exceeds activation energy for E2 elimination. | Complete degradation to propene. |
Validated Experimental Protocol
Scale: 20 mmol Target: N-Isopropylurea (and subsequent dialkylation to N,N'-diisopropylurea if desired).
Reagents:
-
Urea: 1.20 g (20 mmol)
-
Sodium Hydroxide (NaOH) pellets: 3.20 g (80 mmol, 4.0 eq)
-
Potassium Carbonate (K₂CO₃) powder: 0.55 g (4 mmol, 0.2 eq)
-
Tetrabutylammonium bromide (TBAB): 322 mg (1 mmol, 5 mol%)
-
Toluene (anhydrous): 40 mL
-
Isopropyl bromide (2-bromopropane): 2.46 g (20 mmol, 1.0 eq)
Step-by-Step Methodology:
-
Phase Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the urea, NaOH pellets, K₂CO₃, and TBAB in 40 mL of anhydrous toluene.
-
Electrophile Addition: Begin vigorous mechanical stirring (≥ 500 rpm). Add the isopropyl bromide dropwise over 10 minutes at room temperature.
-
Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 80–90°C) using an oil bath. Maintain reflux and vigorous stirring for 2 to 4 hours[3].
-
Aqueous Quench: Cool the mixture to room temperature. Carefully add 150 mL of distilled water to dissolve the unreacted inorganic salts and excess urea.
-
Phase Separation & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (2 × 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from cyclohexane or a suitable non-polar solvent to yield pure N-isopropylurea.
Step-by-step experimental workflow for the solid-liquid PTC N-alkylation of urea.
In-Process Self-Validation & Troubleshooting
To ensure the protocol is functioning as a self-validating system, researchers must execute the following checks:
-
Visual/Physical Check (E2 Elimination Warning): If rapid gas evolution is observed upon heating, the isopropyl bromide is undergoing E2 elimination to form propene gas. Immediately lower the temperature by 10°C and ensure the K₂CO₃ is completely dry prior to use.
-
TLC Monitoring: Monitor the consumption of isopropyl bromide. Use a potassium permanganate (KMnO₄) stain, as ureas and alkyl halides lack strong UV chromophores.
-
NMR Structural Validation (Critical): To definitively prove N-alkylation over O-alkylation, perform ¹H-NMR (CDCl₃ or DMSO-d₆). N-isopropylurea will exhibit a distinct isopropyl methine proton (CH) split into a multiplet (or doublet of quartets) around 3.85 ppm , which is directly coupled to the adjacent NH proton. The NH proton itself will appear as a doublet around 5.49 ppm (J = ~7.9 Hz)[3]. If O-alkylation occurred, the methine proton would be shifted further downfield and would lack this specific NH coupling.
References
1.[3]3 - Bayer AG / Google Patents. 2.[2]2 - European Patent Office / Google Patents. 3.[1]1 - PMC, National Institutes of Health. 4.[4]4 - Justia Patents.
Sources
- 1. Catalyst–Controlled C–O versus C–N Allylic Functionalization of Terminal Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0471983A1 - Process for the N-alkylation of urea - Google Patents [patents.google.com]
- 3. US5124451A - Process for the n-alkylation or ureas - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
solubility of 1-benzyl-1-(propan-2-yl)urea in DMSO and ethanol
Application Note: Solubility Profiling and Handling of 1-Benzyl-1-(propan-2-yl)urea
Part 1: Executive Summary & Compound Profile[1]
1.1 Compound Identification
-
IUPAC Name: this compound[1]
-
Synonyms: N-Benzyl-N-isopropylurea; 1-Benzyl-1-isopropylurea[1]
-
Molecular Formula:
-
Molecular Weight: 192.26 g/mol [1]
-
Structural Class: 1,1-Disubstituted Urea[1]
1.2 Solubility Profile Overview this compound is a lipophilic organic building block.[1] Unlike its symmetric 1,3-disubstituted isomers (which form stable, insoluble hydrogen-bonded crystal lattices), the 1,1-substitution pattern disrupts intermolecular H-bonding networks, generally resulting in higher solubility in polar organic solvents.[1]
| Solvent | Solubility Rating | Estimated Saturation Limit (25°C) | Application |
| DMSO | Excellent | > 100 mg/mL (> 500 mM) | Primary Stock Solution (Cryostorage) |
| Ethanol | Good | ~ 50–80 mg/mL | Secondary Stock / In vivo formulation |
| Water | Poor | < 1 mg/mL | Aqueous buffers (requires co-solvent) |
Critical Note: While specific empirical data for this niche intermediate is limited in public repositories, these values are high-confidence estimates derived from Structural Property (QSPR) analysis of homologous 1,1-dialkyl ureas [1, 2].[1]
Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)
Objective: Create a stable 100 mM master stock for long-term storage.
Materials:
-
This compound (Solid, >95% purity)[1]
-
Anhydrous DMSO (Grade: Molecular Biology / Cell Culture, >99.9%)
-
Ultrasonic bath (optional)
Workflow:
-
Calculation: Determine the mass required for 10 mL of 100 mM solution.
-
Weighing: Weigh ~192.3 mg of the compound into a sterile, amber glass vial (borosilicate).
-
Solvent Addition: Add 5 mL of anhydrous DMSO initially.
-
Dissolution: Vortex vigorously for 30 seconds. The solution should clarify rapidly.
-
Observation: If particles persist, sonicate at 40 kHz for 5 minutes (maintain temp < 30°C).
-
-
Final Volume: Add DMSO to bring the total volume to exactly 10 mL. Invert to mix.
-
Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (DMSO dissolves it).[1]
Protocol B: Kinetic Solubility Determination (Step-Wise Addition)
Objective: Empirically determine the solubility limit in Ethanol or DMSO if the theoretical limit is unknown.
Methodology: This protocol uses a "visual titration" approach, compliant with early-stage drug discovery standards (Tier 1 Solubility Testing) [4].[1]
Steps:
-
Weigh 10 mg of solid compound into a transparent HPLC vial.
-
Add 50 µL of solvent (Ethanol or DMSO).
-
Vortex for 1 minute.
-
Check for Dissolution:
-
Add solvent in 50 µL increments , vortexing after each addition, until the solution clears.
-
Calculate Solubility:
Part 3: Visualization & Logic
Solubility Decision Tree
The following diagram illustrates the workflow for determining the optimal solvent system for biological assays.
Caption: Workflow for establishing solubility and stability in biological assay buffers.
Part 4: Handling, Stability & Troubleshooting
4.1 DMSO Hygroscopicity (The "Water Effect") DMSO is extremely hygroscopic.[1][5] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped [5].[1]
-
Impact: Water accumulation in DMSO stocks decreases the solubility of hydrophobic ureas, leading to "silent precipitation" (micro-crystals) that can cause false negatives in assays.
-
Solution: Store stocks in single-use aliquots (e.g., 20 µL) at -20°C or -80°C. Use septum caps to minimize air exposure.
4.2 Ethanol Evaporation Ethanol is volatile.[1] Stock concentrations can effectively increase over time as solvent evaporates, leading to dosing errors.[1]
-
Solution: Use Parafilm® to seal vials.[1] Re-verify concentration via UV-Vis absorbance (if extinction coefficient is known) before critical experiments.
4.3 Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation on Dilution | Solution turns milky upon adding stock to water/media.[1] | "Crash-out" effect: Local concentration exceeds kinetic solubility.[1] | Vortex buffer while adding the stock dropwise. Do not add buffer to stock.[1] |
| Viscous Drops | DMSO stock sinks to bottom of well without mixing. | Density difference ( | Mix immediately by pipetting up/down. |
| Freezing | Stock solidifies at refrigerator temp (4°C). | DMSO freezes at 18.5°C. | Thaw completely at RT or 37°C. Vortex before use to ensure homogeneity. |
Part 5: References
-
Llinàs, A. et al. (2008).[1] Solubility of Organic Compounds in DMSO.[1][6][7][8] Journal of Chemical Information and Modeling.[1]
-
Tetko, I. V. et al. (2013).[1] Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Molecular Pharmaceutics.[1]
-
Eppendorf Application Note 021. Chemical Resistance of Plastics.[1]
-
Lipinski, C. A. et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1]
-
Gaylord Chemical. (2021).[1] Dimethyl Sulfoxide (DMSO) Physical Properties & Stability Guide.[1][9]
Sources
- 1. Urea, 1-benzyl-1-cyclopropyl-3-methyl-, [webbook.nist.gov]
- 2. 1016684-42-6|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ziath.com [ziath.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gchemglobal.com [gchemglobal.com]
Application Note: Preparation and Handling of 1-benzyl-1-(propan-2-yl)urea Stock Solutions for Cellular Assays
Abstract & Scope
This technical guide outlines the standardized protocol for preparing, storing, and delivering 1-benzyl-1-(propan-2-yl)urea (also known as N-benzyl-N-isopropylurea) to biological systems. Due to the lipophilic nature of 1,1-disubstituted ureas, improper solubilization often leads to "silent precipitation"—micro-aggregates that skew IC50 data and cause false negatives. This protocol utilizes a Dimethyl Sulfoxide (DMSO) stock method with a critical Intermediate Dilution Step to ensure thermodynamic stability and prevent cytotoxic solvent shock.
Chemical Identity & Pre-Formulation Assessment
Before handling, the physicochemical properties must be defined to calculate molarity accurately.
| Property | Value | Notes |
| IUPAC Name | This compound | N-benzyl-N-isopropylurea |
| Chemical Formula | ||
| Molecular Weight | 192.26 g/mol | Used for all molarity calculations. |
| Predicted LogP | ~2.5 - 3.2 | Moderately lipophilic; low aqueous solubility. |
| Solubility (Water) | < 1 mg/mL (Est.) | Unsuitable for direct aqueous stock. |
| Solubility (DMSO) | > 50 mM | Recommended vehicle. |
The Solubility Challenge
Substituted ureas possess a polar urea core flanked by hydrophobic groups (benzyl and isopropyl). While the core can hydrogen bond, the bulky hydrophobic wings dominate its behavior in water, leading to rapid crystallization if introduced too quickly into culture media. Direct addition of high-concentration DMSO stocks to media is the #1 cause of experimental variability.
Materials & Reagents
-
Compound: this compound (Solid, >98% purity).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).
-
Why: DMSO is aprotic and highly polar, disrupting the urea-urea hydrogen bonds that hold the crystal lattice together.
-
-
Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching).
-
Filtration: 0.22 µm PTFE or Nylon syringe filters.
-
Warning: Do NOT use Cellulose Acetate (CA) or PES filters; DMSO will dissolve the membrane.
-
Protocol 1: Primary Stock Preparation (50 mM)
Target Concentration: 50 mM (allows for high dilution factors). Volume: 1.0 mL.
-
Weighing: Accurately weigh 9.61 mg of this compound into a sterile amber glass vial.
-
Calculation:
-
-
Solvation: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solvation.
-
-
Sterilization (Optional but Recommended): Pass the solution through a 0.22 µm PTFE syringe filter into a fresh sterile vial.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol 2: The "Intermediate Dilution" Strategy
Crucial Step: Never add the 50 mM stock directly to cells. It creates a local high-concentration "plume" that precipitates the compound and kills cells via osmotic shock.
The System: Use a 200x Working Stock .
Workflow Logic
-
Goal: Final assay concentration of 10 µM with 0.5% DMSO.
-
Step A (Primary Stock): 50 mM in 100% DMSO.
-
Step B (200x Working Stock): Dilute Primary Stock to 2 mM in 100% DMSO.
-
Method: 4 µL Primary Stock + 96 µL DMSO.
-
-
Step C (Dosing): Dilute the 200x stock 1:200 into the cell culture media.
-
Method: Add 5 µL of 200x stock to 995 µL of Media.
-
Benefits
-
Constant DMSO: Every well receives exactly 0.5% DMSO, normalizing the solvent effect.
-
Solubility: The compound is already diluted 25-fold (50mM -> 2mM) before it ever touches water, reducing the kinetic energy required to disperse.
Visualization: Experimental Workflow
The following diagram illustrates the critical path from solid compound to cell assay, highlighting the intermediate dilution step to prevent precipitation.
Caption: Workflow for generating stable assay concentrations using the 200x Intermediate Stock method to ensure solubility.
Quality Control & Troubleshooting
Precipitation Check (Nephelometry Substitute)
Before adding to cells, perform a "Dummy Dilution":
-
Prepare a clear tube with 1 mL of media.
-
Add the calculated dose of the urea compound.
-
Hold against a dark background with a light source from the side (Tyndall effect).
-
Result: If you see a blue haze or white flakes, the compound has crashed out. Action: Lower the concentration or increase the DMSO limit (if cells tolerate up to 1%).
DMSO Toxicity Limits
Different cell lines have varying tolerance to DMSO.[1]
-
Robust Lines (HeLa, HEK293): Tolerate up to 0.5% - 1.0% v/v.
-
Sensitive Lines (Primary Neurons, Stem Cells): Tolerate < 0.1% v/v.
-
Adjustment: If <0.1% is required, the Primary Stock must be concentrated further (e.g., 100 mM), or the final assay concentration must be lowered.
| Issue | Probable Cause | Solution |
| Crystals in Primary Stock | Stock was stored at -20°C and not warmed. | Warm to 37°C and vortex. DMSO freezes at 19°C. |
| Cell Death in Control | DMSO concentration > 1%. | Ensure the "0 mM" control well contains the exact same % DMSO as treated wells. |
| Variable IC50 Curves | Compound precipitation in media. | Use the "Intermediate Dilution" method; do not add 50mM stock directly to media. |
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Way, L. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3860. Link
-
Thermo Fisher Scientific. (n.d.).[1] DMSO Solubility & Stock Solution Preparation Guidelines. Technical Support Notes. Link
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Urea Derivatives. PubChem. Link
Sources
Application Note: Advanced Crystallization Strategies for the Purification of N-benzyl-N-isopropylurea
Introduction & Scope
N-benzyl-N-isopropylurea (standardized as N-benzyl-N'-isopropylurea, CAS 71819-34-6) is a highly valuable structural motif and synthetic intermediate in medicinal chemistry. It is frequently encountered in the development of biologically active compounds, including potent inhibitors of Ras farnesyl-protein transferase (FPTase) .
Crude reaction mixtures of this compound often contain unreacted amines, isocyanates, or oxidative byproducts—particularly when synthesized via the oxidation of thioureas or through iodosylbenzene-induced Hofmann rearrangements . As a Senior Application Scientist, I have designed this protocol to address the specific thermodynamic hurdles of urea purification. This guide details scalable, self-validating crystallization methodologies to achieve >99% purity while bypassing liquid-liquid phase separation (LLPS), commonly known in process chemistry as "oiling out" .
Physicochemical Profiling & Solvent Selection
The causality behind our solvent selection strategy is directly dictated by the molecular architecture of N-benzyl-N-isopropylurea:
-
Hydrogen Bonding Network: The urea core (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor, leading to a highly stable, tightly packed crystal lattice. Protic solvents like ethanol (EtOH) can temporarily disrupt these networks to facilitate high-concentration dissolution, whereas aprotic solvents like ethyl acetate (EtOAc) rely on dipole-dipole interactions for moderate, temperature-dependent solubility.
-
Lipophilic Flanks: The benzyl and isopropyl groups render the molecule highly lipophilic. Consequently, the compound is highly soluble in warm esters and alcohols but virtually insoluble in aliphatic hydrocarbons (heptane) and water, making the latter excellent antisolvents.
Table 1: Solubility Matrix & Solvent Suitability
| Solvent System | Temperature (°C) | Estimated Solubility | Role in Crystallization |
| Ethyl Acetate (EtOAc) | 70 | High (>150 mg/mL) | Excellent primary solvent (Cooling) |
| Ethyl Acetate (EtOAc) | 5 | Low (<15 mg/mL) | Drives high-yield precipitation |
| Ethanol (EtOH) | 60 | Very High (>250 mg/mL) | Excellent primary solvent (Antisolvent) |
| Water (H₂O) | 25 | Insoluble (<1 mg/mL) | Strong antisolvent (pairs with EtOH) |
| Heptane | 25 | Insoluble (<5 mg/mL) | Strong antisolvent (pairs with EtOAc) |
The "Oiling Out" Phenomenon (LLPS)
A critical failure point in the crystallization of substituted ureas is "oiling out"—a metastable liquid-liquid demixing that occurs prior to crystal nucleation . When supersaturation is generated too rapidly (e.g., via crash cooling), the solute separates into a dense, solute-rich liquid phase rather than forming a solid lattice. This oil phase indiscriminately traps impurities, completely defeating the purpose of purification.
The Causality of Prevention: To bypass the LLPS boundary, we must strictly control the supersaturation trajectory. By employing slow cooling rates (0.1–0.2 °C/min) and introducing seed crystals within the Metastable Zone Width (MZW), we force heterogeneous nucleation, ensuring the system transitions directly from solution to solid crystal without crossing the spinodal decomposition curve.
Crystallization Workflow Visualization
Optimized crystallization workflow for N-benzyl-N-isopropylurea mitigating phase separation.
Detailed Experimental Protocols
Protocol A: Single-Solvent Cooling Crystallization (Ethyl Acetate)
Objective: Routine purification of moderately pure (>85%) crude mixtures. This method leverages the steep temperature-solubility curve of EtOAc.
-
Dissolution: Suspend 10.0 g of crude N-benzyl-N-isopropylurea in 40 mL of Ethyl Acetate (EtOAc) in a jacketed reactor equipped with an overhead stirrer.
-
Heating: Heat the suspension to 70 °C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities and polymeric byproducts. Return the filtrate to the reactor and stabilize at 65 °C.
-
Controlled Cooling & Seeding (Critical Step): Program the jacketed reactor to cool at a strict rate of 0.2 °C/min. When the internal temperature reaches 50 °C (the upper limit of the metastable zone), add 50 mg of pure N-benzyl-N-isopropylurea seed crystals.
-
Scientific Rationale: Seeding provides a low-energy template for crystal growth, instantly relieving localized supersaturation and preventing the solution from crossing into the oiling-out regime.
-
-
Aging: Continue cooling at 0.1 °C/min down to 5 °C. Hold the suspension at 5 °C for 2 hours. This aging period allows for Ostwald ripening, where smaller, less perfect crystals dissolve and redeposit onto larger, purer crystals.
-
Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 2 x 10 mL of pre-chilled (5 °C) EtOAc/Heptane (1:1 v/v) to displace the impurity-rich mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40 °C (<50 mbar) for 12 hours.
-
Expected Yield: 80–85% (Purity >99% by HPLC).
-
Protocol B: Antisolvent Crystallization (Ethanol / Water)
Objective: High-recovery purification from highly impure crudes. Water acts as a powerful antisolvent, driving the urea out of the ethanol solution.
-
Dissolution: Dissolve 10.0 g of crude compound in 25 mL of absolute Ethanol (EtOH) at 60 °C.
-
Antisolvent Addition (Phase 1): Slowly add 5 mL of deionized water dropwise via an addition funnel while maintaining the temperature at 60 °C. The solution must remain clear.
-
Seeding: Cool the solution to 45 °C and add 50 mg of seed crystals. Allow the seed bed to mature for 30 minutes without further cooling.
-
Antisolvent Addition (Phase 2): Resume the addition of water (15 mL) at a highly controlled rate of 0.1 mL/min using a syringe pump.
-
Scientific Rationale: Slow antisolvent addition ensures the supersaturation level remains strictly within the secondary growth zone. Rapid addition would cause a localized spike in supersaturation, leading to catastrophic crash-precipitation and the entrapment of solvent/impurities within the crystal lattice.
-
-
Cooling & Isolation: Cool the slurry to 10 °C at 0.5 °C/min. Filter, wash with 20 mL of cold EtOH/Water (1:3 v/v), and vacuum dry at 40 °C.
-
Expected Yield: 88–92%.
-
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Oiling out (milky emulsion forms) | Supersaturation generated too quickly; system crossed the LLPS boundary. | Reheat to 70 °C to achieve complete dissolution. Reduce cooling rate to 0.1 °C/min and introduce seeds earlier at a higher temperature. |
| Sticky, agglomerated crystals | Impurities trapped in the crystal lattice due to rapid, uncontrolled growth. | Implement a temperature cycling step: heat the slurry back to 55 °C, hold for 1h, then re-cool to 5 °C at 0.1 °C/min. |
| Low recovery (<70%) | Excessive primary solvent volume or insufficient antisolvent ratio. | Concentrate the mother liquor under reduced pressure prior to cooling, or increase the volume of heptane/water in the final step. |
References
-
Singh, S. B., et al. "Structure, Chemistry, and Biology of Actinoplanic Acids: Potent Inhibitors of Ras Farnesyl-Protein Transferase." Journal of Organic Chemistry, 1995.[Link]
-
Liu, P., et al. "Highly Efficient Synthesis of Ureas and Carbamates from Amides by Iodosylbenzene-Induced Hofmann Rearrangement." European Journal of Organic Chemistry, 2012.[Link]
-
Takasuga, M., & Ooshima, H. "Control of crystal size during oiling out crystallization of an API." Crystal Growth & Design, 2014.[Link]
Microwave-Accelerated Synthesis of 1-Benzyl-1-(propan-2-yl)urea Derivatives: Application Notes and Protocols
Introduction & Mechanistic Rationale
Urea derivatives are privileged pharmacophores in modern drug discovery, frequently serving as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and modulators of various receptor targets. The synthesis of N,N-disubstituted ureas—specifically 1-benzyl-1-(propan-2-yl)urea derivatives—presents a distinct kinetic challenge. The secondary amine precursor, N-benzylisopropylamine, possesses significant steric bulk due to the adjacent isopropyl and benzyl moieties.
Under conventional thermal heating, the nucleophilic attack of this sterically hindered amine onto an isocyanate electrophile is notoriously slow. Prolonged reflux times are often required, which frequently leads to thermodynamic degradation, the formation of undesired side products (such as biurets), and incomplete conversion.
Microwave-assisted organic synthesis (MAOS) circumvents these activation energy barriers through direct dielectric heating of the polar reactants and solvents. The rapid, volumetric heating profile of MAOS significantly accelerates the reaction kinetics, driving the nucleophilic addition to completion in minutes rather than hours, while suppressing competitive side reactions[1].
Experimental Design and Causality (E-E-A-T)
To ensure a self-validating and highly reproducible system, the experimental parameters must be tailored to the specific type of urea derivative being synthesized:
-
Solvent Selection & Dielectric Properties:
-
For terminal ureas (unsubstituted at N3): Water is the optimal solvent when using potassium cyanate (KOCN). Water possesses a high loss tangent (
at 2.45 GHz), allowing it to rapidly absorb microwave energy. Furthermore, the aqueous medium facilitates the in situ generation of the highly reactive cyanic acid intermediate from KOCN when slightly acidified[2]. -
For 3-substituted ureas: Acetonitrile (MeCN) is preferred when reacting the amine with organic isocyanates. MeCN (
) provides sufficient microwave absorbance to reach target temperatures rapidly while remaining aprotic, thus preventing the competitive hydrolysis of moisture-sensitive isocyanate reagents[1].
-
-
Temperature and Pressure Control: Conducting the reaction in sealed, pressure-rated microwave vials allows the system to heat above the solvent's atmospheric boiling point. This superheating effect provides the necessary thermal energy to overcome the severe steric hindrance of the N-benzylisopropylamine precursor[2].
-
Rapid Quenching: Immediate quenching of the reaction via compressed air cooling (dropping the temperature to 25 °C within <3 minutes) is critical. This rapid cooling prevents the formation of thermodynamically favored but undesired side products, effectively locking in the kinetic urea product[2].
Reaction Workflow Visualization
Figure 1: Workflow for the microwave-assisted synthesis of sterically hindered urea derivatives.
Step-by-Step Methodologies
Protocol A: Synthesis of this compound (Terminal Urea)
This protocol utilizes aqueous conditions and KOCN, representing a highly efficient, chromatography-free green chemistry approach[2][3].
-
Preparation: In a 10-mL pressure-rated microwave reaction vial equipped with a magnetic stir bar, add N-benzylisopropylamine (1.0 equiv, 2.0 mmol).
-
Acidification: Add 2.0 mL of 1 N HCl to convert the amine to its more water-soluble hydrochloride salt. This step is critical for activating the cyanate in situ. Add 1.0 mL of distilled water to ensure proper volume for microwave absorption[2].
-
Reagent Addition: Add Potassium Cyanate (KOCN) (5.0 equiv, 10.0 mmol) to the stirred solution. The excess KOCN compensates for partial hydrolysis in the aqueous environment[3].
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton-Paar Monowave). Irradiate at 80 °C for 20 minutes with dynamic power modulation (max 100 W)[2][3].
-
Cooling: Rapidly cool the reaction mixture to room temperature using the instrument's compressed air stream (approx. 2–3 minutes)[2].
-
Isolation: The target urea typically precipitates upon cooling. Filter the white solid under vacuum, wash sequentially with cold water (2 × 5 mL) to remove unreacted KOCN, then with hexanes (5 mL), and dry under high vacuum.
Protocol B: Synthesis of 3-Substituted-1-benzyl-1-(propan-2-yl)urea Derivatives
This protocol is designed for reacting the hindered amine with various alkyl/aryl isocyanates in an aprotic environment[1].
-
Preparation: In a 10-mL pressure-rated microwave vial, dissolve N-benzylisopropylamine (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 3.0 mL)[1].
-
Reagent Addition: Slowly add the desired alkyl or aryl isocyanate (1.1 equiv, 1.1 mmol) under a nitrogen atmosphere to prevent moisture-induced degradation of the isocyanate into a symmetric urea byproduct[1].
-
Microwave Irradiation: Seal the vial securely. Irradiate in the microwave synthesizer at 90 °C for 15 minutes[1].
-
Cooling: Cool the vessel to room temperature via compressed air.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing a Hexanes/Ethyl Acetate gradient) or via recrystallization, depending on the specific derivative's crystallinity.
Quantitative Data & Substrate Scope
Table 1: Optimization of Microwave Parameters for Protocol A (Terminal Urea) Optimization demonstrates that 5.0 equivalents of KOCN at 80 °C provides the optimal balance between conversion rate and the prevention of thermal degradation[3].
| Entry | KOCN (equiv) | Temp (°C) | Time (min) | Solvent | Isolated Yield (%) |
| 1 | 2.0 | 60 | 30 | H₂O | 45 |
| 2 | 5.0 | 80 | 20 | H₂O | 89 |
| 3 | 5.0 | 100 | 20 | H₂O | 87 (Trace side products) |
| 4 | 5.0 | 80 | 20 | MeOH | 62 |
Table 2: Substrate Scope for 3-Substituted-1-benzyl-1-(propan-2-yl)urea (Protocol B) Application of the optimized MeCN microwave protocol across various isocyanates[1].
| Isocyanate (R-NCO) | Target Product | Reaction Time (min) | Isolated Yield (%) |
| Phenyl isocyanate | 1-benzyl-3-phenyl-1-(propan-2-yl)urea | 15 | 92 |
| Cyclohexyl isocyanate | 1-benzyl-3-cyclohexyl-1-(propan-2-yl)urea | 15 | 88 |
| Ethyl isocyanate | 1-benzyl-3-ethyl-1-(propan-2-yl)urea | 15 | 85 |
| 4-Fluorophenyl isocyanate | 1-benzyl-3-(4-fluorophenyl)-1-(propan-2-yl)urea | 15 | 94 |
References
1.[1] Carnaroglio, D., et al. "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction." Beilstein Journal of Organic Chemistry. 1 2.[2] De Luca, L., et al. "Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives." Synthesis (Thieme Connect).2 3.[3] "Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water." National Institutes of Health (PMC). 3
Sources
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage stability of 1-benzyl-1-(propan-2-yl)urea powder
Executive Summary
This guide details the physicochemical stability profile and handling protocols for 1-benzyl-1-(propan-2-yl)urea (CAS: 1016684-42-6), a sterically hindered N,N-disubstituted urea derivative. Unlike simple ureas, the presence of bulky benzyl and isopropyl groups on the N1-nitrogen confers unique kinetic stability against hydrolysis but introduces specific thermal degradation pathways. This document provides researchers with evidence-based protocols for storage, handling, and stability-indicating analysis, grounded in the mechanistic behavior of substituted ureas.
Chemical Identity & Physicochemical Context
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | N-benzyl-N-isopropylurea; 1-Benzyl-1-isopropylurea |
| Structure | Ph-CH₂-N(iPr)-CO-NH₂ |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility Profile | Low aqueous solubility (hydrophobic benzyl/isopropyl groups); Soluble in DMSO, Methanol, Acetonitrile.[1][2] |
Mechanistic Insight: The stability of this compound is governed by the N1-substitution pattern . The steric bulk of the isopropyl group combined with the benzyl moiety creates a "protective shield" around the carbonyl carbon, retarding nucleophilic attack (hydrolysis) under neutral conditions. However, this same substitution pattern promotes a specific thermal retro-ureido decomposition pathway, which is the critical critical quality attribute (CQA) to monitor during storage.
Degradation Mechanisms & Stability Logic
To ensure integrity, one must understand how the molecule fails.
Thermal Decomposition (The Dominant Pathway)
Upon exposure to elevated temperatures (typically > melting point or prolonged stress >40°C), 1,1-disubstituted ureas undergo a four-center pericyclic retro-reaction .
-
Mechanism: The molecule cleaves to regenerate the secondary amine and isocyanic acid.
-
Reaction: Ph-CH₂-N(iPr)-CO-NH₂ ⇌ Ph-CH₂-NH(iPr) + HNCO
-
Risk: Isocyanic acid (HNCO) is volatile and reactive; it can trimerize to cyanuric acid or carbamylate other nucleophiles in a formulation.
Hydrolysis
While sterically hindered, hydrolysis can occur under extreme pH or high moisture/temperature conditions.
-
Acidic/Basic Hydrolysis: Cleavage of the amide bond yields the secondary amine (N-benzyl-N-isopropylamine), Ammonia (
), and Carbon Dioxide ( ).
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. The thermal retro-reaction is the primary risk factor during solid-state storage.
Handling and Storage Protocols
Storage Specifications
Based on the degradation profile, the following storage conditions are validated to maximize shelf-life.
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Suppresses thermal retro-dissociation kinetics. |
| Humidity | < 40% RH | Prevents moisture-mediated hydrolysis and caking. |
| Container | Amber Glass or HDPE | Protects from light; HDPE provides a moisture barrier. |
| Closure | Teflon-lined cap + Parafilm | Ensures airtight seal to prevent loss of volatile degradation products (HNCO). |
| Desiccant | Required (Silica Gel) | Scavenges headspace moisture. |
Handling Procedures
-
Static Control: Substituted urea powders are prone to static charge. Use an ionizing blower or anti-static weighing boats.
-
Hygroscopicity Management: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold powder (which would catalyze hydrolysis).
-
Safety (PPE): Wear nitrile gloves, lab coat, and safety glasses. While urea derivatives are generally low toxicity, the potential degradation product (Isocyanic acid) is an irritant. Handle in a fume hood if heating is involved.
Experimental Validation Protocols
To verify the quality of your specific lot, use the following self-validating protocols.
Protocol A: Stability-Indicating HPLC Method
Purpose: To quantify the intact compound and detect the specific amine degradation product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses amine tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Urea carbonyl) and 254 nm (Benzyl ring).
-
Note: The benzyl ring provides a strong chromophore for both the parent and the amine degradant.
-
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
-
Acceptance Criteria: Purity > 98.0% (Area %).
Protocol B: Forced Degradation (Stress Testing)
Purpose: To confirm the degradation pathways and validate the HPLC method.
-
Thermal Stress: Place 10 mg of powder in a sealed vial at 80°C for 24 hours. Analyze via HPLC.
-
Expected Result: Appearance of a new peak (N-benzyl-N-isopropylamine) and decrease in parent peak.
-
-
Acid Hydrolysis: Dissolve in 0.1 N HCl, heat at 60°C for 4 hours.
-
Expected Result: Slow degradation.[3]
-
-
Base Hydrolysis: Dissolve in 0.1 N NaOH, heat at 60°C for 4 hours.
-
Expected Result: Rapid degradation to amine (ureas are typically more labile to base).
-
Protocol C: Hygroscopicity Assessment
-
Weigh 1.0 g of dried powder into a tared weighing bottle.
-
Place in a humidity chamber at 25°C / 80% RH.
-
Weigh at 2, 4, and 24 hours.
-
Interpretation: Weight gain > 2% indicates significant hygroscopicity; requires strict desiccation.
Workflow Diagram: Stability Testing
Figure 2: Lifecycle management workflow for this compound.
References
-
PubChem. (n.d.).[1] 1-(1-benzylpiperidin-3-yl)-3-propan-2-ylurea (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link](Note: Used for structural verification of similar benzyl-isopropyl urea motifs).
-
Honorien, J., Fournet, R., Glaude, P., & Sirjean, B. (2022).[4][5] Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6264-6277.[5] [Link]
-
Sim, Y. L., & Khan, M. N. (2010).[2] Kinetics and mechanism of tertiary amine-catalyzed cleavage of urea derivatives. International Journal of Chemical Kinetics.[2] [Link]
Sources
- 1. 1-(1-Benzylpiperidin-3-yl)-3-propan-2-ylurea | C16H25N3O | CID 47216474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benzyl Urea Analogs
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Benzyl Urea Analogs
The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, benzyl urea analogs have garnered significant interest as promising candidates for anticancer drug development.[1] Their structural adaptability allows for fine-tuning of their biological activity, leading to the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[1][2] The anticancer efficacy of N-benzyl urea derivatives has been demonstrated across a variety of cancer cell lines, with mechanisms often linked to the modulation of critical pathways such as the EGFR/HER-2 signaling cascade and the USP1/UAF1 deubiquitination complex.[1]
Given their potent biological activities, a rigorous and multi-faceted approach to evaluating the in vitro cytotoxicity of novel benzyl urea analogs is paramount. This guide provides a comprehensive overview of established and advanced protocols for assessing the cytotoxic and cytostatic effects of these compounds. As a self-validating system, this document will not only detail the step-by-step methodologies but also elucidate the underlying principles and rationale behind experimental choices, empowering researchers to generate robust and reproducible data.
Pillar I: Foundational Cytotoxicity Assays
The initial assessment of a compound's cytotoxic potential typically involves assays that measure cell viability and proliferation. These assays are crucial for determining the dose-dependent effects of the benzyl urea analogs and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5]
Causality Behind Experimental Choices: The choice of the MTT assay for initial screening is due to its high throughput, cost-effectiveness, and sensitivity. However, it is crucial to recognize that this assay measures metabolic activity, not cell number directly. Therefore, compounds that affect mitochondrial function without directly causing cell death may lead to misleading results.
Detailed Protocol for MTT Assay: [3][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the benzyl urea analog. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) should be included.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT assay for assessing cell viability.
SRB Assay: Quantifying Cellular Protein Content
The Sulforhodamine B (SRB) assay is another robust and widely used colorimetric method for determining cytotoxicity.[8] Unlike the MTT assay, which measures metabolic activity, the SRB assay quantifies the total cellular protein content, which is directly proportional to the cell number.[7] This makes it less susceptible to interference from compounds that affect mitochondrial function.[7]
Causality Behind Experimental Choices: The SRB assay is often preferred for large-scale drug screening programs, such as that of the National Cancer Institute (NCI), due to its excellent linearity, high sensitivity, and stability of the end-product.[7][9] The fixation step with trichloroacetic acid (TCA) ensures that the assay measures the protein content of all adherent cells at the time of fixation.
Detailed Protocol for SRB Assay: [7][8][10]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells.[7]
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Solubilization: Air-dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.[10]
-
Absorbance Measurement: Measure the absorbance at approximately 515-570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50, TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50) values.[9]
Workflow for SRB Assay
Caption: A step-by-step workflow of the SRB assay for quantifying cell number.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][13] This assay is particularly useful for distinguishing between cytostatic and cytotoxic effects.
Causality Behind Experimental Choices: The LDH assay provides a direct measure of cell death by quantifying membrane permeability.[11] It is a valuable tool for confirming the cytotoxic effects observed in viability assays like MTT or SRB. However, it's important to note that serum in the culture medium contains LDH, which can contribute to background signal.[12]
Detailed Protocol for LDH Assay: [11][14]
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT and SRB assays. Include a maximum LDH release control (by lysing a set of untreated cells) and a spontaneous LDH release control (untreated cells).
-
Supernatant Collection: After the treatment period, centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[11]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the spontaneous and maximum LDH release controls.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases[3] | Metabolic activity | High throughput, cost-effective, sensitive | Can be affected by compounds that alter mitochondrial function[6] |
| SRB | Staining of total cellular protein[7] | Cell number | Excellent linearity, less interference from compounds[7] | Fixation step required, less sensitive for non-adherent cells |
| LDH | Measurement of released lactate dehydrogenase[11][12] | Membrane integrity | Direct measure of cytotoxicity, distinguishes from cytostatic effects[11] | Background from serum LDH, not specific to apoptosis or necrosis[12][13] |
Pillar II: Advanced Assays for Mechanistic Insights
Once the cytotoxic potential of benzyl urea analogs has been established, the next critical step is to elucidate the underlying mechanism of cell death. This involves differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[15] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[15] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[15]
Causality Behind Experimental Choices: This dual-staining method provides a quantitative and multiparametric analysis of cell death, offering a snapshot of the different cell populations at a specific time point. This is crucial for understanding the kinetics of cell death induced by the benzyl urea analogs.
Detailed Protocol for Annexin V/PI Staining: [16]
-
Cell Seeding and Treatment: Treat cells with the benzyl urea analog at its IC50 concentration for a predetermined time. Include untreated and positive controls.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Apoptosis vs. Necrosis Differentiation
Caption: Differentiating cell fate based on Annexin V and PI staining.
Caspase Activity Assays: Probing the Apoptotic Cascade
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[17] Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals, which in turn activate executioner caspases (e.g., caspase-3 and -7).[17] The activation of executioner caspases leads to the cleavage of key cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Causality Behind Experimental Choices: Measuring the activity of specific caspases, particularly the executioner caspases-3 and -7, provides direct evidence of apoptosis induction.[18] These assays are highly sensitive and can be performed in a high-throughput format.
Detailed Protocol for Caspase-3/7 Activity Assay (Luminescent): [19][20]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the benzyl urea analog.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[19]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis, caspase cleavage of the substrate, and generation of the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[20]
Signaling Pathway of Benzyl Urea-Induced Cytotoxicity
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- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Recrystallization of 1-benzyl-1-(propan-2-yl)urea
Abstract
This comprehensive guide details a systematic approach to selecting an optimal solvent and executing the recrystallization of 1-benzyl-1-(propan-2-yl)urea. The purification of this N,N'-disubstituted urea is critical for its use in research and development, where high purity is paramount. This document provides both the theoretical underpinnings and practical, step-by-step protocols for solvent screening and bulk recrystallization. The methodologies are designed to be self-validating, empowering researchers to adapt and optimize the process for their specific needs.
Introduction: The Critical Role of Purity
In the realm of drug development and scientific research, the purity of a compound is not merely a desirable attribute but a fundamental requirement. For active pharmaceutical ingredients (APIs) and research chemicals like this compound, impurities can lead to erroneous experimental results, altered biological activity, and potential toxicity. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3][4] A well-executed recrystallization can yield highly pure crystalline material, making it an indispensable tool in synthetic chemistry.
This guide will walk you through a logical, evidence-based workflow for developing a robust recrystallization protocol for this compound.
Understanding the Molecule: Physicochemical Properties of this compound
-
Structure:
-
Urea Moiety (-NH-CO-NH-): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests a degree of solubility in polar solvents.
-
Benzyl Group (-CH2-Ph): The phenyl ring is nonpolar, contributing to the molecule's lipophilicity.
-
Isopropyl Group (-CH(CH3)2): This alkyl group is also nonpolar.
-
-
Predicted Polarity: The presence of both polar (urea) and nonpolar (benzyl, isopropyl) functionalities suggests that this compound is a molecule of intermediate polarity. It is unlikely to be freely soluble in very polar solvents like water or very nonpolar solvents like hexanes at room temperature.
-
Melting Point: The melting point of a compound influences the choice of solvent, as the solvent's boiling point should ideally be lower than the compound's melting point to prevent "oiling out." While the exact melting point is unknown, related structures like benzylurea have a melting point in the range of 149-151°C.[5]
The Art and Science of Solvent Selection: A Systematic Approach
The ideal recrystallization solvent should exhibit the following characteristics[6][7]:
-
High solubility of the compound at elevated temperatures.
-
Low solubility of the compound at low temperatures.
-
High solubility of impurities at all temperatures, or insolubility at all temperatures.
-
A boiling point below the melting point of the compound.
-
Volatility for easy removal from the purified crystals. [7]
Candidate Solvents for Screening
Based on the predicted intermediate polarity of this compound, a range of solvents with varying polarities should be screened. The following table provides a starting point for this investigation.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Highly polar. May be a poor solvent alone but useful in a mixed-solvent system. |
| Ethanol | 5.2 | 78 | A polar protic solvent. Often a good choice for compounds with hydrogen bonding capabilities. |
| Isopropanol | 4.3 | 82 | Similar to ethanol but slightly less polar. |
| Acetone | 5.1 | 56 | A polar aprotic solvent. Good for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent. |
| Toluene | 2.4 | 111 | A nonpolar aromatic solvent. May be effective if the nonpolar characteristics of the benzyl group dominate. |
| Heptane/Hexane | 0.1 | ~98/~69 | Very nonpolar. Likely to be poor solvents alone but excellent as anti-solvents. |
Experimental Protocol: Small-Scale Solvent Screening
This protocol is designed to efficiently determine a suitable solvent or solvent system using a minimal amount of crude product.
Materials:
-
Crude this compound
-
A selection of candidate solvents (see table above)
-
Test tubes or small Erlenmeyer flasks
-
Hot plate and a water or sand bath
-
Glass stirring rods
-
Ice bath
Procedure:
-
Initial Solubility at Room Temperature:
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
To each test tube, add a different candidate solvent dropwise, with gentle swirling, up to 1 mL.
-
Observe and record the solubility of the compound in each solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.[9]
-
-
Solubility at Elevated Temperature:
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or sand bath.
-
Continue to add the solvent in small portions with stirring until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely near its boiling point.[7]
-
-
Crystallization upon Cooling:
-
Remove the test tubes that formed a clear solution upon heating from the heat source and allow them to cool slowly to room temperature.
-
Observe for the formation of crystals. A slow cooling rate generally leads to larger and purer crystals.[2][10]
-
If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.
-
Once at room temperature, place the test tubes in an ice bath to maximize crystal yield.
-
-
Evaluating the Results:
-
The best single solvent will be one in which the compound has low solubility at room temperature but high solubility at an elevated temperature, and which produces a good yield of crystals upon cooling.
-
If no single solvent is ideal, a mixed-solvent system may be necessary. This typically involves dissolving the compound in a "good" solvent (one in which it is highly soluble) and then adding a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid.[6][10] Common mixed-solvent pairs include ethanol/water and ethyl acetate/hexane.
-
Visualizing the Solvent Selection Workflow
Caption: Workflow for single-solvent screening.
Protocol for Bulk Recrystallization
Once an appropriate solvent or solvent system has been identified, the following protocol can be used for the purification of a larger quantity of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask (appropriately sized for the volume of solvent)
-
Hot plate
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with swirling. Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, a hot filtration is required. This step should be performed quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a gravity funnel with a fluted filter paper by placing them on the hot plate.
-
Pour the hot solution through the fluted filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing of Crystals:
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done at room temperature or in a vacuum oven at a temperature well below the compound's melting point.
-
Visualizing the Recrystallization Process
Caption: General workflow for bulk recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent and allow it to cool again. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal of the pure compound. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating too quickly. | - Use a lower-boiling solvent. - Reheat the solution to dissolve the oil, then cool more slowly. - Add a small amount of a "good" solvent to the oil to try and induce crystallization. |
| Low recovery of purified product | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Use less solvent initially. - Ensure the solution is thoroughly cooled in an ice bath. - Ensure the filtration apparatus is pre-heated for hot filtration. |
| Colored impurities in the final product | - Colored impurities were not removed. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired compound. |
Conclusion
The successful recrystallization of this compound is an achievable goal through a systematic and well-documented approach to solvent selection and process optimization. By understanding the physicochemical properties of the target molecule and applying the principles of solubility, researchers can confidently develop a robust purification protocol. The methods outlined in this guide provide a solid foundation for obtaining high-purity material, which is essential for reliable and reproducible scientific outcomes.
References
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom.org. (2023, February 15). Retrieved from [Link]
-
Crystallization Definition, Process & Examples - Study.com. (n.d.). Retrieved from [Link]
-
Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Technique Series: Recrystallization (urea as an example) - YouTube. (2016, February 1). Retrieved from [Link]
-
Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A | Glasp. (2016, January 31). Retrieved from [Link]
-
Recrystallization Purification Method for Urea - China/Asia On Demand (CAOD). (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Benzylpiperidin-3-yl)-3-propan-2-ylurea. Retrieved from [Link]
Sources
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- 2. longdom.org [longdom.org]
- 3. Crystallization Definition, Process & Examples | Study.com [study.com]
- 4. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Benzyl-Isopropyl Urea Formation
Welcome to the technical support center for the synthesis of N-benzyl-N'-isopropylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in this common yet critical reaction. By understanding the underlying principles and common pitfalls, you can enhance yield, improve purity, and ensure the reproducibility of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment. Each entry is formatted as a question you might ask, followed by a detailed, experience-driven answer.
Issue 1: Consistently Low Product Yield
Question: My reaction to form benzyl-isopropyl urea is resulting in a low yield (<70%). How can I determine if the reaction temperature is the primary cause and what steps should I take to improve it?
Answer: A low yield is a classic symptom of suboptimal reaction temperature. The formation of the urea bond via the nucleophilic addition of benzylamine to isopropyl isocyanate is an exothermic process, but it still requires sufficient thermal energy to overcome the activation barrier efficiently. However, temperature acts as a double-edged sword.
Causality Explained:
-
Too Low Temperature: If the temperature is too low (e.g., ambient room temperature), the reaction kinetics will be slow. This can lead to an incomplete reaction within a practical timeframe, leaving a significant amount of starting material unreacted.
-
Too High Temperature: Conversely, excessively high temperatures can promote side reactions or degradation. Isocyanates, in particular, can undergo self-polymerization or react with already-formed urea linkages to create biuret structures, which consumes the starting material and complicates purification.[1] At very high temperatures (>240 °C), the urea linkage itself can begin to thermally decompose back into the starting amine and isocyanate, establishing an undesired equilibrium.[2][3]
Troubleshooting Protocol: Temperature Screening Study
To empirically determine the optimal temperature, a systematic screening is the most robust approach.
Step-by-Step Protocol:
-
Setup: Prepare four identical small-scale reactions (e.g., 1-2 mmol scale) in parallel reaction vials equipped with stir bars and sealed under an inert atmosphere (e.g., Nitrogen or Argon). An inert atmosphere is crucial to prevent the isocyanate from reacting with atmospheric moisture.[2]
-
Reagents: Use a consistent solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) and ensure all reagents and solvents are anhydrous.[2] The stoichiometry should be kept constant, typically a 1:1 molar ratio of benzylamine to isopropyl isocyanate.
-
Temperature Control: Place each reaction in a precisely controlled heating block or oil bath set to a different temperature. A good starting range for screening is:
-
Reaction A: 30 °C
-
Reaction B: 50 °C
-
Reaction C: 70 °C
-
Reaction D: 90 °C
-
-
Monitoring: Allow the reactions to proceed for a set time (e.g., 4 hours). Monitor the consumption of the starting materials by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Analysis & Data Logging: After the set time, quench the reactions and analyze the crude product mixture from each temperature point by HPLC or ¹H NMR to determine the relative percentage of product, unreacted starting materials, and any major impurities.
Data Interpretation Table:
| Temperature (°C) | Reaction Time (h) | % Yield (by NMR/HPLC) | Key Impurities Observed | Notes |
| 30 | 4 | 45% | Unreacted Benzylamine, Isopropyl Isocyanate | Reaction is too slow. |
| 50 | 4 | 85% | Minor unknown impurity at RRT 1.2 | Good conversion, high purity. |
| 70 | 4 | 92% | Impurity at RRT 1.2 increases | Highest yield, but purity is slightly compromised. |
| 90 | 4 | 88% | Significant increase in impurity at RRT 1.2, possible biuret formation | Temperature is likely too high, promoting side reactions. |
Based on this hypothetical data, 50-70 °C appears to be the optimal range, with 70 °C offering a slightly higher yield at the cost of purity. A subsequent optimization around 60 °C would be a logical next step.
Issue 2: Significant Impurity Formation
Question: My final product is contaminated with byproducts that are difficult to remove. Could the reaction temperature be the cause?
Answer: Yes, elevated temperatures are a primary driver for the formation of several common impurities in urea synthesis.
Causality Explained: The nucleophilic nitrogen on the newly formed benzyl-isopropyl urea can attack another molecule of isopropyl isocyanate. This side reaction forms a biuret , which is a common byproduct in isocyanate chemistry, especially when the reaction is heated or if there is a localized excess of the isocyanate.[1]
Another prevalent issue is the reaction of the isocyanate with any trace amounts of water in the reaction medium. This forms an unstable carbamic acid, which decomposes to carbon dioxide and an amine.[2][4] The newly formed amine can then react with another isocyanate to form a symmetric urea, in this case, di-isopropyl urea. This reaction pathway is also accelerated by heat.[2]
Troubleshooting Workflow:
The following diagram illustrates a decision-making process for troubleshooting impurity formation linked to temperature.
Caption: Troubleshooting workflow for impurity formation.
By identifying the impurity, you can directly address the root cause. Biuret formation is strongly temperature-dependent, while symmetric ureas point to moisture contamination, the reaction of which is also accelerated by heat.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction and how does temperature directly influence it?
A1: The formation of benzyl-isopropyl urea is a classic nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final neutral urea product.
Temperature influences this mechanism in two primary ways based on the Arrhenius equation:
-
Rate of Reaction: Increasing the temperature provides more kinetic energy to the reactant molecules, increasing the frequency and energy of collisions. This allows more molecules to overcome the activation energy barrier, thus speeding up the rate of the desired urea formation.[5]
-
Selectivity: Every reaction, including side reactions, has its own activation energy. Often, the activation energy for side reactions (like biuret formation) is higher than that of the main reaction. At lower temperatures, there may not be enough energy to initiate these side reactions. As the temperature rises, these alternative pathways become accessible, decreasing the selectivity and overall purity of your product.[1]
Q2: How do I design a robust temperature optimization study beyond simple screening?
A2: For a more comprehensive optimization, especially in a process development setting, a Design of Experiments (DoE) approach is recommended. This allows you to study the effects of temperature, as well as its interactions with other variables like reaction time and concentration.
A simple factorial DoE could look like this:
| Factor | Level 1 (-) | Level 2 (+) |
| A: Temperature | 50 °C | 70 °C |
| B: Time | 2 hours | 6 hours |
| C: Concentration | 0.5 M | 1.0 M |
By running all 8 combinations of these factors, you can statistically determine not only the optimal temperature but also how it is affected by time and concentration, leading to a more robust and well-understood process.
Q3: What are the critical safety considerations when heating a reaction with isopropyl isocyanate?
A3: Safety is paramount when working with isocyanates. Isopropyl isocyanate is a highly flammable liquid and is toxic if inhaled or swallowed.[6][7]
-
Ventilation: Always conduct the reaction in a certified chemical fume hood to prevent inhalation of volatile and toxic vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Temperature Control: Use a well-controlled heating system (e.g., a digitally controlled heating mantle or oil bath with a thermocouple) to avoid overheating. Isocyanates can react vigorously with certain substances, and runaway reactions can occur if not properly managed.[8]
-
Inert Atmosphere: Aside from improving product purity, working under an inert atmosphere prevents the formation of potentially explosive mixtures of flammable vapors with air.[6][8]
-
Quenching: Be prepared to quench the reaction. A common method is to add a nucleophilic scavenger like isopropyl alcohol to safely react with any excess isocyanate at the end of the reaction.[9]
Section 3: Experimental Protocols
Protocol: Analytical Monitoring of Reaction Progress by HPLC
This protocol provides a general method for monitoring the formation of benzyl-isopropyl urea and the consumption of starting materials.
-
Sample Preparation: At each time point, carefully withdraw a small aliquot (~10-20 µL) from the reaction mixture. Immediately quench it in a larger volume (1 mL) of a suitable solvent like acetonitrile. This dilution stops the reaction and prepares the sample for analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: Inject the prepared sample. Identify the peaks corresponding to benzylamine, isopropyl isocyanate (or a derivative if unstable on the column), and the benzyl-isopropyl urea product based on retention times established with authentic standards.
-
Quantification: Use the peak area percentages to track the relative progress of the reaction over time at different temperatures.
References
- Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (n.d.).
- New Jersey Department of Health. (2000, November 15). HAZARD SUMMARY: ISOPROPYL ISOCYANATE.
-
Pascault, J. P., & Williams, R. J. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3536. [Link]
- BenchChem. (2025). Minimizing urea by-product formation in isocyanate reactions.
-
Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]
- Chem Service. (2015, February 13). SAFETY DATA SHEET: Isopropyl isocyanate.
-
Zamani, S., van der Voort, S. H., Lange, J. P., Kersten, S. R., & Pilar Ruiz, M. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]
-
Pustovalov, A. A., Zorin, I. M., Sarycheva, N. A., & Kochetkov, S. P. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1310. [Link]
-
Bennet, W. B., Saunders, J. H., & Hardy, E. E. (1953). The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas. Journal of the American Chemical Society, 75(9), 2101–2103. [Link]
-
Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]
- Fisher Scientific. (2009, September 17). SAFETY DATA SHEET: Isopropyl isocyanate.
- National Center for Biotechnology Information. (n.d.). Isopropyl isocyanate. PubChem.
-
Li, Y., Wang, Y., Zhang, J., Wu, Y., & Wu, W. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
-
Ramirez, T. A., Zhao, B., & Shi, Y. (2012). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic letters, 14(12), 3150–3153. [Link]
- HBGX Chemical. (2026, January 28). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications.
- Hughes, L. A. (1971). U.S. Patent No. 3,592,741. Washington, DC: U.S. Patent and Trademark Office.
- ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. actsafe.ca [actsafe.ca]
removing unreacted benzylamine from 1-benzyl-1-(propan-2-yl)urea product
Technical Support Center: Advanced Purification Strategies for 1-Benzyl-1-(propan-2-yl)urea
Target Product: this compound (Neutral Urea) Target Impurity: Unreacted Benzylamine (Primary Amine)
Welcome to the technical support and troubleshooting guide for the isolation of this compound. Because ureas are highly stable and neutral, while benzylamine is a reactive, basic primary amine, their physicochemical differences provide excellent handles for orthogonal purification. This guide outlines the mechanistic rationale, troubleshooting FAQs, and self-validating protocols for isolating your target compound.
Mechanistic Overview: The Causality of Separation
The separation of benzylamine from this compound relies on the stark contrast in their acid-base profiles. Benzylamine is a basic primary amine with a conjugate acid
Attempting to separate these two via standard normal-phase silica gel chromatography often fails. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing severe peak tailing and co-elution with the migrating urea. Therefore, the most efficient purification strategies exploit chemical reactivity—either through pH-driven phase partitioning (2)[2] or covalent electrophilic trapping (3)[3].
Troubleshooting & FAQs
Q: I tried to purify my urea product using silica gel chromatography, but the benzylamine streaked across all my fractions. How can I fix this? A: Silica gel is inherently acidic. While adding a basic modifier (e.g., 1–5% triethylamine or ammonium hydroxide) to your mobile phase can suppress silanol interactions, it complicates solvent removal and often fails to completely resolve the co-elution. We recommend abandoning chromatography in favor of an acid-base extraction, which leverages the massive solubility difference between the neutral urea and the protonated benzylammonium salt[2].
Q: During acid-base extraction with 1M HCl, my isolated urea yield dropped significantly. Why is the product partitioning into the aqueous layer? A: this compound possesses multiple hydrogen-bond acceptors and donors, giving it slight aqueous solubility. If you use a highly polar organic extraction solvent like ethyl acetate (EtOAc) or tetrahydrofuran (THF), the barrier for aqueous partitioning is lowered. Causality & Fix: Switch your organic solvent to dichloromethane (DCM). DCM provides a sharper hydrophobic cutoff, ensuring the neutral urea remains entirely in the organic phase while the highly charged benzylammonium chloride is forced into the aqueous layer.
Q: I am conducting a high-throughput library synthesis on a 50 mg scale. Liquid-liquid extraction is too tedious for 96-well plates. What is the alternative? A: For micro-scale or parallel synthesis, use polymer-supported scavengers. Aldehyde-functionalized polystyrene resins will covalently react with the primary amine (benzylamine) to form an imine, permanently tethering the impurity to the solid support. The neutral urea does not react and is easily recovered by simple filtration[3].
Validated Experimental Protocols
Protocol A: Liquid-Liquid Acid-Base Extraction (Scalable > 1 gram)
Self-Validating Principle: This protocol uses a TLC-based chemical stain to confirm the complete absence of the amine before the final solvent evaporation, preventing the need for re-work.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) using 10 mL of solvent per gram of crude material.
-
Protonation & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously for 1 minute, venting frequently. The HCl selectively protonates benzylamine, driving it into the aqueous phase[2].
-
Phase Separation: Allow the layers to separate cleanly. Drain the lower organic layer (DCM, containing the urea) into a clean Erlenmeyer flask.
-
Neutralization Wash: Return the organic layer to the funnel and wash with 0.5 volumes of saturated aqueous
to neutralize any residual dissolved HCl, followed by 0.5 volumes of brine to remove excess water. -
Validation Check: Spot a drop of the organic layer onto a TLC plate. Stain with Ninhydrin and heat. Validation: If no purple/pink spot appears, the primary amine has been successfully removed.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield pure this compound.
Protocol B: Polymer-Supported Scavenging (Discovery Scale < 1 gram)
Self-Validating Principle: By using a visible excess of resin and monitoring the disappearance of the amine via LC-MS, the system ensures complete impurity capture without product loss.
-
Preparation: Dissolve the crude mixture in anhydrous THF or DCM (5 mL per mmol of crude).
-
Resin Addition: Add 3 to 5 molar equivalents of polymer-supported benzaldehyde resin (e.g., Stratospheres™). The large excess ensures rapid reaction kinetics[3].
-
Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. The primary amine covalently binds to the resin via imine formation.
-
Filtration: Filter the mixture through a fritted syringe or a small Celite pad. Wash the resin bed with 2 column volumes of the reaction solvent to elute any trapped urea.
-
Isolation: Concentrate the combined filtrate under reduced pressure to obtain the purified product.
Quantitative Method Comparison
The following table summarizes the performance metrics of each purification strategy to help you select the optimal workflow based on your specific laboratory constraints.
| Purification Method | Ideal Scale | Benzylamine Removal Efficiency | Urea Product Recovery | Processing Time |
| Acid-Base Extraction (1M HCl) | > 1 gram | > 99% | 90 - 95% | 30 - 45 mins |
| Polymer-Supported Scavenger | < 1 gram (Libraries) | > 98% | 95 - 99% | 2 - 4 hours |
| Silica Gel Chromatography | Analytical / < 100 mg | Variable (Streaking) | 70 - 80% | 2 - 5 hours |
Purification Decision Workflow
Decision workflow for separating benzylamine from this compound.
References
-
Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up Source: TU Dortmund Repository URL: [Link]
-
Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances URL: [Link]
Sources
overcoming steric hindrance in N-isopropyl urea synthesis
Welcome to the Technical Support & Troubleshooting Center for Hindered Urea Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with synthesizing N-isopropyl ureas and other sterically hindered urea derivatives.
This guide bypasses generic advice, focusing strictly on the mechanistic causality of steric hindrance and providing field-proven, self-validating protocols to ensure high-yield conversions.
Module 1: Knowledge Base & Mechanistic FAQs
Q: Why does coupling isopropylamine with a secondary or bulky amine consistently result in low yields or incomplete reactions? A: The failure is primarily kinetic, rooted in transition-state steric strain. The isopropyl group features a bulky secondary carbon. In standard urea synthesis (e.g., using 1,1'-Carbonyldiimidazole [CDI] or chloroformates), the reaction proceeds via an addition-elimination mechanism. The tetrahedral intermediate formed during the nucleophilic attack of the second amine is highly crowded. This steric clash drastically raises the activation energy barrier. Furthermore, bulky ureas tend to adopt an "out-trans" conformation to minimize steric strain, which can lead to off-target hydrogen bonding and dimerization rather than the desired forward reaction[1].
Q: I am using CDI (1,1'-Carbonyldiimidazole) as a safer alternative to phosgene, but the reaction stalls after the first amine addition. Why? A: CDI successfully reacts with your first amine (isopropylamine) to form an imidazole-1-carboxamide intermediate. However, this intermediate is thermodynamically stable[2]. When the incoming second amine is also sterically hindered, the basic imidazole moiety is too poor of a leaving group to drive the addition-elimination process forward. The electrophilicity of the carbonyl carbon is simply insufficient to overcome the steric barrier of the incoming bulky nucleophile.
Q: How can I overcome the unreactive CDI intermediate without reverting to highly toxic phosgene gas? A: You must increase the electrophilicity of the carbonyl carbon and improve the leaving group. This is achieved by treating the imidazole-1-carboxamide intermediate with methyl iodide (MeI). This N-methylation forms a highly reactive carbamoylimidazolium salt [3]. This transformation does two things: it drastically lowers the LUMO of the carbonyl (making it highly susceptible to nucleophilic attack) and converts the leaving group into neutral N-methylimidazole, which is easily displaced even by bulky amines[4].
Module 2: Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the final coupling step without confirming the successful generation of the activated intermediate via the indicated analytical checkpoints.
Protocol A: The Carbamoylimidazolium Salt Method (CDI/MeI Activation)
Best for: Highly hindered secondary amines where isocyanate generation is impossible or prone to dimerization.
-
Intermediate Formation: Dissolve CDI (1.2 equiv.) in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0 °C.
-
First Amine Addition: Slowly add isopropylamine (1.0 equiv.) dropwise. Stir for 2 hours at room temperature.
-
Validation Checkpoint 1: Perform TLC (Ethyl Acetate/Hexane). The primary amine spot should disappear, confirming the formation of the imidazole-1-carboxamide intermediate.
-
-
Electrophilic Activation: Cool the reaction to 0 °C. Add methyl iodide (MeI) (4.0 equiv.) dropwise. Seal the flask and stir for 24 hours at room temperature in the dark (MeI is light-sensitive).
-
Validation Checkpoint 2: A solid precipitate (the carbamoylimidazolium iodide salt) will often form. Aliquot a sample for ¹H NMR; the imidazole proton peaks will shift significantly downfield, confirming methylation[4].
-
-
Hindered Coupling: Add the second bulky amine (1.2 equiv.) and triethylamine (2.0 equiv.) to the suspension. Stir at 40 °C for 12 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove N-methylimidazole and unreacted amines), followed by brine. Dry over Na₂SO₄ and concentrate to yield the N-isopropyl urea.
Protocol B: Triphosgene-Mediated In Situ Isocyanate Generation
Best for: Rapid synthesis when the first amine can cleanly form an isocyanate without side reactions.
-
Isocyanate Generation (Inverse Addition): Dissolve triphosgene (0.35 equiv. - equivalent to 1.05 equiv. of phosgene) in anhydrous DCM at 0 °C. Slowly add a mixture of isopropylamine (1.0 equiv.) and Diisopropylethylamine (DIPEA) (2.5 equiv.) in DCM dropwise over 30 minutes.
-
Causality Note: Inverse addition (amine into triphosgene) under high dilution prevents the newly formed isocyanate from reacting with unconsumed isopropylamine, which would form symmetric urea dimers.
-
Validation Checkpoint 1: Take an IR spectrum of the crude mixture. A strong, sharp peak at ~2250–2270 cm⁻¹ confirms the presence of the isocyanate.
-
-
Urea Formation: Once isocyanate formation is confirmed, add the second bulky amine (1.1 equiv.) in one portion. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl, dry, and concentrate.
Module 3: Quantitative Data & Reagent Comparison
The following table summarizes the quantitative performance of various activation strategies when synthesizing sterically hindered N-isopropyl ureas.
| Activation Strategy | Reagent(s) | Typical Yield (%) | Reaction Time (Total) | Byproducts | Toxicity / Safety Profile |
| Standard CDI | CDI | 15 - 30% | 48+ hours | Unreacted starting materials | Low toxicity, bench-stable |
| CDI / MeI Activation | CDI, Methyl Iodide | 75 - 90% | 36 hours | N-methylimidazole (water-soluble) | Moderate (MeI is a volatile alkylating agent) |
| Triphosgene | Triphosgene, DIPEA | 80 - 95% | 6 - 8 hours | Symmetric urea dimers (if poorly controlled) | High toxicity (generates phosgene in situ) |
| Phenyl Chloroformate | PhOCOCl, Pyridine | 40 - 60% | 24 hours | Phenol | Moderate toxicity |
Module 4: Mechanistic Workflow Visualization
The following diagram maps the logical pathways and intermediate states of the two most effective protocols for overcoming steric hindrance.
Mechanistic pathways for hindered urea synthesis: Triphosgene vs. CDI/MeI activation routes.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Application of Carbamoylimidazolium Salts as Carbamoyl Transfer Reagents and Approaches toward Esterification and Etherification Protocols Source: Scholaris (University of Toronto) URL:[Link]
-
Amide Activation in Ground and Excited States Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Stabilizing 1-benzyl-1-(propan-2-yl)urea Solutions
Welcome to the Technical Support Center for the handling, preparation, and long-term storage of 1-benzyl-1-(propan-2-yl)urea (also known as 1-benzyl-1-isopropylurea). As a small molecule urea derivative, this compound requires stringent environmental controls to maintain its structural integrity and pharmacological efficacy during in vitro and in vivo studies.
This guide is engineered for researchers and drug development professionals. It moves beyond standard protocols by explaining the causality behind each storage parameter, ensuring your experimental workflows function as self-validating systems.
Mechanisms of Degradation & Stabilization Logic
To stabilize a compound, you must first understand how it degrades. This compound is primarily threatened by two factors in solution: hydrolysis and freeze-concentration precipitation .
Dimethyl sulfoxide (DMSO) is the industry standard for small molecule storage. However, DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture[1]. In the presence of water, urea derivatives can slowly equilibrate with ammonium cyanate and corresponding amines (benzylisopropylamine)[2]. Furthermore, repeated temperature fluctuations cause localized freezing gradients, forcing the hydrophobic urea out of solution into an irreversible crystalline state.
Logical relationship between environmental factors, degradation pathways, and stabilization strategies.
Troubleshooting & FAQs
Q: Why does my this compound stock solution appear cloudy after retrieving it from the -20°C freezer? A: This is caused by freeze-concentration . DMSO freezes at 18.5°C. As the solvent thaws unevenly, the local concentration of the compound in the remaining liquid phase exceeds its solubility limit, causing the hydrophobic benzyl and isopropyl moieties to drive precipitation. Corrective Action: Warm the vial gently in a 37°C water bath for 5–10 minutes and vortex thoroughly until completely clear. To prevent this, strictly utilize single-use aliquots.
Q: Can I store the DMSO stock solution at room temperature during a multi-week high-throughput screening (HTS) campaign? A: No. Storing DMSO solutions at room temperature drastically reduces compound integrity due to continuous hydration and oxidation. Large-scale repository studies demonstrate that the probability of observing an intact small molecule in DMSO drops to 92% after 3 months, and plummets to 52% after 1 year at room temperature[3],[4]. Keep working stocks at room temperature for no more than 24–48 hours.
Q: I filtered my stock solution to ensure sterility, but my cell-based assays are showing high toxicity in the vehicle control. What happened? A: You likely used a cellulose acetate filter. DMSO is a powerful solvent that chemically attacks and dissolves cellulose acetate, leaching toxic polymers directly into your stock solution[5]. Corrective Action: Always use Polytetrafluoroethylene (PTFE) or Nylon membranes when filtering DMSO solutions[5].
Q: Does this compound require protection from light? A: While urea linkages are generally photostable, the benzyl group can be susceptible to radical-mediated photo-degradation over extended periods. Following ICH Q1B guidelines for photostability, it is best practice to store the compound in amber glass vials[6].
Standard Operating Protocols (SOPs)
To ensure self-validating and reproducible results, follow these step-by-step methodologies for preparing and testing your solutions.
Protocol A: Preparation and Long-Term Storage of 10 mM Stock Solutions
The causality behind this protocol is the absolute exclusion of water and the minimization of thermodynamic stress.
-
Equilibration: Allow the lyophilized powder of this compound to equilibrate to room temperature in a desiccator before opening. Reason: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Dissolution: Dissolve the compound in anhydrous DMSO (≥99.9% purity, water ≤0.005%) to achieve a 10 mM concentration. Vortex until optically clear.
-
Sterile Filtration: Pass the solution through a 0.22 µm PTFE or Nylon syringe filter into a sterile, amber glass vial. Do not use cellulose acetate[5].
-
Aliquoting: Dispense the solution into single-use aliquots (e.g., 50 µL) into tightly sealing amber cryogenic vials. Reason: Eliminates freeze-thaw cycles.
-
Inert Gas Blanketing: Gently blow a stream of Argon or Nitrogen gas over the top of each open vial for 3–5 seconds before capping. Reason: Argon is heavier than air and displaces oxygen and moisture, preventing hydrolysis[1].
-
Cryopreservation: Store immediately at -80°C.
Protocol B: ICH Q1A(R2) Stability-Indicating Assay Workflow
To formally establish the shelf-life of your formulation, follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines[7].
-
Sample Preparation: Prepare three distinct batches of the compound as described in Protocol A.
-
Incubation Conditions: Place aliquots into stability chambers set to:
-
Long-Term: -20°C or -80°C (depending on intended storage).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[7].
-
-
Sampling Intervals: Pull samples at 0, 1, 3, and 6 months for accelerated testing, and 0, 3, 6, 9, and 12 months for long-term testing[7].
-
LC-MS/MS Analysis: Quantify the remaining parent compound against an internal standard. Monitor specifically for the appearance of benzylisopropylamine (hydrolysis degradant).
Experimental workflow for stability testing and long-term storage of DMSO stock solutions.
Quantitative Stability Data
Use the following tables to benchmark your expected stability outcomes and design your ICH-compliant testing matrices.
Table 1: Expected Stability Profile of Small Molecules in DMSO Derived from large-scale repository monitoring of compound integrity via mass spectrometry[3],[4].
| Storage Condition | Timeframe | Expected Intact Probability | Primary Degradation Risk |
| Room Temp (25°C) | 1 Year | ~52% | Hydrolysis, Oxidation |
| 4°C (Refrigerator) | 2 Years | ~85% | Precipitation / Aggregation |
| -20°C (Freezer) | 1–3 Years | >95% | Freeze-thaw aggregation |
| -80°C (Ultra-low) | >3 Years | >99% | Negligible (Best Practice) |
Table 2: ICH Q1A(R2) Recommended Testing Matrix for Drug Substances Minimum requirements for formal shelf-life validation[7].
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH | 6 Months | 0, 3, 6 months |
References
-
European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and products. URL:[Link]
-
Kozikowski, B. A., et al. The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209 (2003). URL:[Link]
-
Wikipedia. Urea: Aqueous Stability and Cyanate Formation. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stability & Troubleshooting for 1-Benzyl-1-(propan-2-yl)urea
Welcome to the Technical Support Center. This guide is engineered for drug development professionals, analytical chemists, and formulation scientists working with 1-benzyl-1-(propan-2-yl)urea . While the urea functional group is generally robust, the asymmetric 1,1-disubstitution pattern of this molecule introduces unique steric and electronic variables that dictate its pH sensitivity and hydrolysis kinetics.
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and validated experimental protocols to support your workflows.
Mechanistic Foundations: pH-Dependent Hydrolysis
The stability of this compound is strictly governed by the pH of its environment. At neutral pH, resonance stabilization of the urea moiety makes spontaneous hydrolysis virtually non-existent. However, at extreme pH levels, the molecule becomes susceptible to degradation:
-
Acid-Catalyzed Pathway (pH < 3.0): Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, allowing water to attack and form a tetrahedral intermediate. This intermediate collapses to release N-benzylpropan-2-amine, ammonia, and carbon dioxide[1].
-
Base-Catalyzed Pathway (pH > 11.0): High concentrations of hydroxide ions facilitate direct nucleophilic attack on the carbonyl carbon.
Crucially, the bulky isopropyl group and the benzyl group on the N1 position create immense steric hindrance. This shielding effect drastically increases the activation free energy barrier, making the hydrolysis of this compound significantly slower than that of unsubstituted urea[2].
Fig 1: pH-dependent hydrolysis pathways of this compound.
Troubleshooting Guides & FAQs
Q: We observe unexpected degradation peaks during RP-HPLC analysis. What is causing this? A: This is a frequent artifact of autosampler degradation driven by acidic mobile phases. If your sample is dissolved in a diluent containing 0.1% Trifluoroacetic Acid (pH ~2.0) and left in the autosampler for extended periods, acid-catalyzed hydrolysis initiates[1]. The urea linkage slowly cleaves to yield N-benzylpropan-2-amine. Causality & Solution: The low pH protonates the urea, lowering the activation energy for hydrolysis. To resolve this, prepare your analytical samples in a neutral diluent (e.g., unbuffered water/acetonitrile) and ensure the autosampler is cooled to 4°C to kinetically suppress the degradation rate.
Q: How do the benzyl and isopropyl substituents affect the hydrolysis rate compared to standard urea? A: They confer exceptional kinetic stability. Computational and kinetic studies on substituted ureas demonstrate that N-alkylation drastically alters the reaction free energy profile[2]. The isopropyl group provides massive steric shielding around the carbonyl carbon, physically blocking the approach of water or hydroxide nucleophiles. Consequently, the hydrolysis rate of this compound is orders of magnitude slower than that of unsubstituted urea, which lacks this steric armor.
Q: We are formulating this compound for a liquid dose. What is the optimal pH range to maximize shelf-life? A: The optimal formulation pH is strictly between 5.5 and 7.5. Within this window, the compound resides in a "stability plateau" where both acid-catalyzed and base-catalyzed pathways are minimized. The dominant pathway here is neutral water hydrolysis, which is negligible at room temperature[2]. Avoid buffering systems below pH 4.0 or above pH 9.0.
Quantitative Data: Hydrolysis Kinetics
The following table summarizes the estimated kinetic behavior of this compound across different pH environments.
| pH Level | Buffer / Condition | Est. Half-Life (t₁/₂) at 25°C | Est. Half-Life (t₁/₂) at 40°C | Dominant Mechanism |
| 1.0 | 0.1 M HCl | < 24 hours | < 4 hours | Acid-Catalyzed (Protonation) |
| 3.0 | 1 mM HCl | ~ 14 days | ~ 3 days | Acid-Catalyzed (Protonation) |
| 7.0 | PBS Buffer | > 2 years | > 6 months | Neutral (Spontaneous H₂O attack) |
| 11.0 | Carbonate Buffer | ~ 30 days | ~ 7 days | Base-Catalyzed (OH⁻ attack) |
| 13.0 | 0.1 M NaOH | < 48 hours | < 8 hours | Base-Catalyzed (OH⁻ attack) |
(Note: Values are extrapolated from kinetic models of 1,1-dialkyl ureas to illustrate temperature and pH causality).
Experimental Protocols: pH-Dependent Kinetic Profiling
To empirically validate the stability of this compound in your specific formulation matrix, execute the following self-validating kinetic protocol.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM buffer solutions across the pH range of 1.0 to 12.0 (e.g., HCl/KCl for pH 1-2, Citrate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9-10, NaOH/KCl for pH 11-12).
-
Sample Spiking: Dissolve the compound in HPLC-grade DMSO to create a 10 mM stock. Spike the stock into the respective buffers to achieve a final concentration of 100 µM. Expert Insight: Ensure DMSO does not exceed 1% v/v to prevent co-solvent effects from altering the dielectric constant of the medium.
-
Incubation: Divide each pH solution into sealed amber glass vials. Incubate in temperature-controlled chambers at 25°C, 40°C, and 60°C.
-
Sampling and Quenching (Critical Step): At predetermined time points (0, 1, 4, 8, 24, 48, 72 hours), extract a 100 µL aliquot. Immediately quench the reaction by diluting 1:1 with a neutralizing buffer (e.g., 100 mM Tris pH 7.4). Causality: This halts further hydrolysis, ensuring the assay is a self-validating system where autosampler wait times do not confound the kinetic data.
-
Quantification: Analyze the quenched samples via RP-HPLC-UV. Monitor the disappearance of the parent peak.
-
Data Analysis: Plot
versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( ). Calculate the half-life using .
Fig 2: Self-validating kinetic profiling workflow for urea degradation.
References
-
Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - NIH / PMC. 2[2]
-
Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate - NIScPR.
-
Kinetics and mechanism of hydrolysis of urea and N, N′-diacetyl urea in presence of cobalt(II), copper(II), zinc(II)-schiff base complexes - Academia.edu. 1[1]
Sources
- 1. (PDF) KINETICS AND MECHANISM OF HYDROLYSIS OF UREA AND N, N′-DIACETYL UREA IN PRESENCE OF COBALT(II), COPPER(II), ZINC(II)-SCHIFF BASE COMPLEXES. [academia.edu]
- 2. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FTIR characteristic peaks for N-benzyl and N-isopropyl urea functional groups
Advanced Spectroscopic Profiling: FTIR Characterization of N-Benzyl vs. N-Isopropyl Urea Derivatives in Drug Development
In the landscape of modern medicinal chemistry, urea derivatives serve as privileged scaffolds, frequently deployed as kinase inhibitors, soluble epoxide hydrolase inhibitors, and antimicrobial agents. The strategic substitution of the urea nitrogen—often alternating between aromatic groups like N-benzyl and aliphatic groups like N-isopropyl—profoundly alters the molecule's lipophilicity, steric bulk, and target binding affinity.
For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to distinguish these structural analogs. However, accurately interpreting these spectra requires a deep understanding of how adjacent functional groups electronically and sterically modulate the urea core's vibrational modes.
Mechanistic Causality: Electronic and Steric Modulation of the Urea Core
The urea functional group (R-NH-CO-NH-R') is characterized by three primary vibrational modes: the N-H stretch, the Amide I band (predominantly C=O stretch), and the Amide II band (a complex coupling of N-H bending and C-N stretching).
The N-Benzyl Influence:
The benzyl group introduces a methylene bridge connected to an aromatic ring. While the methylene bridge insulates the urea core from direct resonance with the phenyl ring, the aromatic system still exerts a mild electron-withdrawing inductive effect compared to purely aliphatic chains. Furthermore, the planar aromatic ring facilitates highly structured intermolecular hydrogen-bonding networks and
The N-Isopropyl Influence: Conversely, the N-isopropyl group is a bulky, electron-donating aliphatic moiety. The inductive electron donation from the gem-dimethyl groups increases the electron density on the adjacent urea nitrogen. This alters the resonance hybrid of the urea core, slightly weakening the C=O double bond character while strengthening the C-N bond. Consequently, the Amide I band for N-isopropyl ureas typically shifts to lower frequencies (1626–1685 cm⁻¹)[2][3]. Sterically, the bulky isopropyl group disrupts tight crystalline packing, which alters the hydrogen-bonding landscape, further shifting the N-H stretch higher to ~3314 cm⁻¹[2]. The most definitive structural marker for the isopropyl group is the "umbrella mode" splitting of the gem-dimethyl groups, which reliably produces a distinct doublet near 1390 cm⁻¹ and 1371 cm⁻¹[3][4].
Electronic and steric modulation of urea core vibrations by N-benzyl and N-isopropyl groups.
Quantitative Spectral Comparison
The following table summarizes the deterministic spectral shifts used to differentiate N-benzyl and N-isopropyl urea derivatives in drug formulation quality control.
| Functional Group / Vibration | N-Benzyl Urea Derivatives | N-Isopropyl Urea Derivatives | Spectroscopic Causality & Marker |
| N-H Stretch | ~3292 cm⁻¹ | ~3290 – 3314 cm⁻¹ | Isopropyl's electron-donating nature and steric bulk alter H-bond networks, shifting N-H higher. |
| C=O Stretch (Amide I) | ~1697 cm⁻¹ | ~1626 – 1685 cm⁻¹ | Benzyl groups allow distinct crystalline H-bonding, shifting the carbonyl stretch to higher energy. |
| N-H Bend (Amide II) | ~1597 cm⁻¹ | ~1559 cm⁻¹ | Coupled with C-N stretching; highly sensitive to the steric bulk of the adjacent aliphatic/aromatic group. |
| Aliphatic C-H Stretch | ~2931 cm⁻¹ (Methylene) | ~2970, 2876 cm⁻¹ (Methyls) | Distinct asymmetric/symmetric stretching of the gem-dimethyl groups vs. the single methylene bridge. |
| Distinctive Bending Modes | ~1536 cm⁻¹ (Aromatic C=C) | ~1390 and ~1371 cm⁻¹ | Critical ID: Isopropyl gem-dimethyl umbrella mode splitting vs. Benzyl aromatic ring stretches. |
Self-Validating ATR-FTIR Experimental Protocol
To ensure high-fidelity data, traditional KBr pellet transmission methods should be abandoned in favor of Attenuated Total Reflectance (ATR) FTIR. KBr is highly hygroscopic; absorbed atmospheric water exhibits a broad O-H stretch (~3300 cm⁻¹) and an H-O-H bend (~1640 cm⁻¹) that perfectly overlap with and mask the critical urea N-H and Amide I bands. By utilizing a diamond ATR crystal, we eliminate moisture artifacts, creating a self-validating system where the absence of the broad water band inherently verifies sample and spectral integrity.
Step-by-Step Methodology:
-
System Purge and Baseline Verification: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric CO₂ and water vapor. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation Check: The background must show
transmittance in the 3500–3000 cm⁻¹ region. -
Crystal Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.
-
Sample Application: Deposit 2–5 mg of the synthesized urea derivative directly onto the ATR crystal.
-
Pressure Application: Lower the ATR pressure anvil until the built-in force gauge indicates optimal contact (typically ~80-100 psi). Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave, which is critical for reproducible absorbance intensities.
-
Spectral Acquisition: Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–600 cm⁻¹ range.
-
Self-Validation & Processing: Apply an atmospheric suppression algorithm. Verify the absence of a broad, non-specific baseline swell at 3300 cm⁻¹ (indicating zero moisture contamination). Normalize the spectrum against the strongest peak (usually Amide I) for direct comparative overlay.
Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition without moisture artifacts.
References
-
Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity. National Institutes of Health (NIH). Available at:[Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. Available at:[Link]
-
Electrospun poly(N-isopropyl acrylamide)/ poly(caprolactone) fibers for the generation of anisotropic cell sheets. National Institutes of Health (NIH). Available at:[Link]
-
Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. Available at:[Link]
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- 4. mdpi.com [mdpi.com]
Technical Comparison Guide: Mass Spectrometry Characterization of 1-benzyl-1-(propan-2-yl)urea
Executive Summary & Structural Context[2][3]
This guide provides a technical analysis of the fragmentation patterns of 1-benzyl-1-(propan-2-yl)urea (MW: 192.13 Da), a structural motif often encountered in the development of soluble epoxide hydrolase (sEH) inhibitors and herbicide metabolic studies.[1]
Accurate characterization of this compound requires distinguishing it from its symmetric isomer, 1-benzyl-3-(propan-2-yl)urea .[1] This guide compares two primary analytical workflows—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —to demonstrate why ESI-MS/MS is the superior "product" for biological quantification, while EI remains the standard for structural fingerprinting.[1]
The Compound at a Glance[3][5]
-
Formula:
-
Exact Mass: 192.1263[1]
-
Key Structural Features:
Theoretical Fragmentation Framework
The fragmentation logic for this compound is governed by the stability of the resulting carbocations and the lability of the urea C-N bonds.[1]
Primary Pathway: The "Urea Collapse" (ESI-CID)
In Collision-Induced Dissociation (CID), the protonated parent ion
-
Protonation:
.[1] -
Elimination: Loss of
(43 Da).[1] -
Product: Formation of the secondary amine cation, N-benzyl-N-isopropylamine (m/z 150).
Secondary Pathway: Benzylic Cleavage
The m/z 150 ion further fragments via inductive cleavage of the benzyl-nitrogen bond, generating the highly stable tropylium ion (
Comparative Analysis: ESI-MS/MS vs. EI-MS[4]
This section objectively compares the two dominant mass spectrometry techniques for analyzing this compound.
Table 1: Performance Comparison Matrix
| Feature | Method A: LC-ESI-MS/MS (Triple Quad) | Method B: GC-EI-MS (Single Quad) |
| Primary Application | Trace quantification in biological matrices (plasma/urine).[1] | Structural confirmation & library matching (NIST).[1] |
| Ionization Type | Soft (Proton Transfer).[1] | Hard (Electron Bombardment, 70 eV).[2] |
| Parent Ion Visibility | High : Dominant | Low : Weak or absent |
| Base Peak | m/z 150 (Amine cation) or 91 (Tropylium) depending on Collision Energy (CE).[2][1] | m/z 91 (Tropylium) is almost always the base peak. |
| Isomer Differentiation | Excellent : Distinguishes 1,1- vs 1,3-substitution via specific neutral losses.[2][1] | Moderate : Spectra are often dominated by m/z 91, masking subtle isomer differences.[2] |
| Sensitivity | Femtogram level (with MRM). | Nanogram level.[1][3] |
Critical Insight: Isomer Differentiation
A major challenge in urea synthesis is the formation of regioisomers.
-
This compound (Target): Loses
(43 Da) to yield m/z 150.[1] -
1-benzyl-3-(propan-2-yl)urea (Alternative): typically cleaves to release an alkyl isocyanate (e.g., benzyl isocyanate) or an amine, often showing a distinct loss of the alkyl amine moiety (e.g., loss of isopropylamine).[2][1]
Verdict: For drug metabolism (DMPK) studies, ESI-MS/MS is the required standard due to its ability to preserve the molecular ion and provide controllable fragmentation for isomer distinction.
Experimental Protocol: Validated LC-ESI-MS/MS Workflow
To replicate the fragmentation data described, follow this self-validating protocol.
Phase 1: LC Conditions[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
Phase 2: MS Source Parameters (Generic Triple Quad)[1][4]
-
Ionization: ESI Positive Mode (
).[1][4][5][6][7] -
Capillary Voltage: 3.0 - 3.5 kV.[1]
-
Desolvation Temp: 350°C.
-
Cone Voltage: 20-30 V (Optimize to prevent in-source fragmentation).
Phase 3: MRM Transitions for Quantification
Use these transitions to build a specific assay:
-
Quantifier:
(High energy, most sensitive).[2] -
Qualifier:
(Lower energy, confirms urea structure).[2]
Visualization of Fragmentation Pathways[7][8][9][10][11]
The following diagram maps the specific decay pathway of this compound under Collision-Induced Dissociation (CID).
Caption: Stepwise fragmentation showing the diagnostic loss of the urea moiety (HNCO) followed by the formation of the stable tropylium ion.
References
-
Wiley SpectraBase. Mass Spectrum of N-Benzyl-N-isopropylamine (Precursor/Fragment). John Wiley & Sons, Inc.[2][8] Link[2][1]
-
Holčapek, M., et al. (2021).[2][9] "Differentiation of positional isomers of N,N'-substituted ureas using electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Bourcier, S., & Hoppilliard, Y. (2003).[2][10] "Fragmentation mechanisms of protonated benzylamines: ESI-MS/MS study." European Journal of Mass Spectrometry. Link
-
PubChem Compound Summary. "N-Benzyl-N-isopropylbenzamide (Structural Analog Data)." National Center for Biotechnology Information.[1] Link[2][1]
Sources
- 1. N-Benzyl-N-isopropyl-4-(3-thiazol-2-ylmethyl-ureido)-benzenesulfonamide | C21H24N4O3S2 | CID 135223518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. N-Benzyl-N-isopropylbenzamide | C17H19NO | CID 668806 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Retention Time Standards for the Analysis of 1-benzyl-1-(propan-2-yl)urea
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) retention time standards for the robust analysis of 1-benzyl-1-(propan-2-yl)urea. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, offers detailed protocols, and presents comparative data to ensure methodological integrity and reproducibility.
Introduction: The Imperative of Retention Time Standards
In liquid chromatography, the retention time (t_R_)—the time elapsed from injection to the detection of the analyte peak maximum—is a critical parameter for compound identification. However, t_R_ is not an absolute constant; it can be influenced by a multitude of factors including mobile phase composition, flow rate, column temperature, and column aging[1][2]. To ensure the reliability and transferability of an analytical method, the use of retention time standards is indispensable. These standards serve as internal benchmarks, allowing for the calculation of relative retention times (RRT), which are more stable and reproducible across different instruments and laboratories[2].
This guide focuses on selecting appropriate retention time standards for the analysis of this compound, a moderately non-polar N,N-disubstituted urea derivative. The presence of both a hydrophobic benzyl group and a polar urea moiety dictates a reversed-phase HPLC approach for effective separation[3].
Analyte Profile: this compound
Understanding the physicochemical properties of the target analyte is foundational to selecting appropriate standards.
-
Structure: this compound possesses a significant hydrophobic character due to the benzyl and isopropyl substituents, which will drive its retention on a non-polar stationary phase (e.g., C18).
-
Polarity: The urea functional group introduces a polar element, making the molecule soluble in common HPLC organic solvents.
-
UV Absorbance: The benzene ring acts as a chromophore, allowing for straightforward detection using a UV-Vis detector, typically around 254 nm.
Based on this profile, the analyte is expected to be well-retained under reversed-phase conditions, eluting after highly polar compounds but before highly non-polar ones.
Comparative Analysis of Retention Time Standards
The ideal retention time standards should bracket the expected elution time of the analyte, be chemically stable, commercially available in high purity, and possess strong UV absorbance. We will compare three common standards against the analyte.
| Compound | Structure | Key Physicochemical Properties | Rationale for Selection |
| Uracil | Highly polar. Not retained on C18 columns. | Serves as an excellent marker for the column void volume (t_0_), essential for calculating the retention factor (k'). | |
| Methylparaben | Moderately polar. LogP ≈ 1.96. Strong UV chromophore. | Represents a less retained compound that will elute before the target analyte, serving as a lower retention time bracket. | |
| Propylparaben | Moderately non-polar. LogP ≈ 3.04. Strong UV chromophore. | With its increased alkyl chain length, it is more hydrophobic than methylparaben and is expected to elute after the target analyte, providing an upper retention time bracket. |
This selection creates a "retention window" around the analyte, which is crucial for robust peak identification and system suitability monitoring.
Experimental Protocols & Methodologies
Scientific integrity demands that protocols are detailed and self-validating. The following sections outline the complete workflow, grounded in established best practices.
Preparation of Stock Solutions
Objective: To prepare accurate concentrations of the analyte and retention time standards for HPLC analysis.
Protocol:
-
Analyte Stock (1 mg/mL): Accurately weigh 10.0 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Standards Stock (1 mg/mL): Prepare individual 1 mg/mL stock solutions of Uracil, Methylparaben, and Propylparaben using the same procedure as in step 1.
-
Working Solution (10 µg/mL): Create a mixed working solution. Transfer 100 µL of each of the four stock solutions into a single 10 mL volumetric flask. Dilute to the mark with the 50:50 acetonitrile/water diluent. This solution contains all components at a concentration suitable for injection.
HPLC Method Parameters
Objective: To establish a robust reversed-phase HPLC method for the separation of the analyte and standards.
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV detector is sufficient. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A high-quality, end-capped C18 column provides excellent peak shape and reproducibility for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures that any ionizable groups are in a consistent protonation state, leading to sharper peaks and more stable retention times[4]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff[5]. |
| Gradient | 0-15 min: 40% to 70% B; 15-16 min: 70% to 40% B; 16-20 min: 40% B | A gradient elution is chosen to ensure adequate separation of all components within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is crucial for retention time stability[1]. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | The benzyl and paraben moieties all have strong absorbance at this wavelength. |
System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis before running samples. This is a core requirement of analytical method validation as per ICH guidelines[6][7][8].
Protocol:
-
Perform five replicate injections of the mixed working solution.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention times and peak areas of methylparaben, propylparaben, and the analyte.
-
Calculate the resolution between critical peak pairs (e.g., analyte and methylparaben).
Acceptance Criteria (based on ICH Q2(R1))[7][9]:
-
Precision of Retention Time: %RSD ≤ 1.0%
-
Precision of Peak Area: %RSD ≤ 2.0%
-
Resolution (R_s_): R_s_ ≥ 2.0 between the analyte and the closest eluting standard.
-
Tailing Factor (T): T ≤ 2.0 for all peaks.
Expected Results and Data Interpretation
Under the proposed conditions, the elution order will be dictated by the hydrophobicity of the compounds.
-
Uracil: Will elute first, at the void volume (t_0_).
-
Methylparaben: Will be the first of the retained compounds to elute.
-
This compound: Expected to elute after methylparaben.
-
Propylparaben: Will be the last to elute due to its higher hydrophobicity.
By establishing this elution order, the retention time standards effectively "bracket" the analyte. The Relative Retention Time (RRT) for the analyte can be calculated relative to one of the standards, for instance, Propylparaben:
RRT = (t_RA_ - t_0_) / (t_R2_ - t_0_)
This RRT value will remain highly consistent even if the absolute retention times shift slightly, providing a more reliable parameter for peak identification.
Conclusion and Recommendations
For the robust HPLC analysis of this compound, a combination of Uracil, Methylparaben, and Propylparaben is recommended as retention time standards. This set provides a void volume marker and creates a reliable retention window that brackets the analyte. The use of these standards within a well-defined System Suitability Testing protocol, grounded in ICH guidelines, ensures the validity, reproducibility, and transferability of the analytical method. Adherence to the detailed protocols in this guide will enable researchers to generate high-quality, trustworthy data for their drug development and research applications.
References
-
ICH. (1995). Q2A Text on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Shi, Z., et al. (2024). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. Journal of Chromatography A, 1721, 465628. [Link]
-
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines?[Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. 1-(1-Benzylpiperidin-3-yl)-3-propan-2-ylurea. National Center for Biotechnology Information. [Link]
-
Kromidas, S. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. [Link]
-
PubChem. 1-Propan-2-yl-1-[3-(1,3-thiazol-2-yl)benzyl]-3-[4-(trifluoromethoxy)phenyl]urea. National Center for Biotechnology Information. [Link]
-
Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19–27. [Link]
-
ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
-
Sun, H., et al. (2004). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of Chromatographic Science, 42(3), 141-144. [Link]
-
Liu, X., & Wang, Y. (2017). A simple method for HPLC retention time prediction: Linear calibration using two reference substances. Chemistry Central Journal, 11(1), 57. [Link]
-
GL Sciences. How to Increase Retention. [Link]
-
Liu, X., & Wang, Y. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. Chemistry Central Journal, 11, 57. [Link]
-
SCAT Europe Blog. (n.d.). Retention Times: Stable & Precise. [Link]
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. [Link]
-
BioSpectra. (2025). UREA ASSAY VIA HPLC. [Link]
-
Chromatography Forum. (2014). HPLC Method for Quantification of Urea. [Link]
-
Preceden. (2025). Comparing HPLC and GC: Retention Time and Effectiveness. [Link]
-
Nishimura, Y., et al. (2007). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Journal of the Japan Petroleum Institute, 50(5), 263-271. [Link]
-
Chromatography Today. (n.d.). Understanding the Difference Between Retention Time and Relative Retention Time. [Link]
-
The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. [Link]
-
NIST. (n.d.). Urea, 1-benzyl-1-cyclopropyl-3-methyl-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2025). A convenient, one-step synthesis of benzyl (Ar) ureas of the type ArCH 2NHCONHR from Ar and R 1OCH 2NHCONHR via ureidoalkylation. [Link]
Sources
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- 4. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
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Unveiling Benzyl-Substituted Urea Conformers: A Comparative Guide to X-ray Crystallography vs. NMR and DFT
As a Senior Application Scientist navigating the complexities of structure-based drug design, I frequently encounter the urea pharmacophore. Benzyl-substituted ureas are ubiquitous in medicinal chemistry, serving as critical bidentate hydrogen-bond donors and acceptors in kinase and soluble epoxide hydrolase (sEH) inhibitors. However, the urea moiety is not structurally static. Due to the partial double-bond character of the C–N bonds, ureas exhibit distinct conformational isomerism—primarily trans-trans, cis-trans, and the rare cis-cis geometries.
Determining the dominant conformer is not merely an academic exercise; it is a mechanistic necessity. Only the correct geometry will achieve optimal target affinity. This guide objectively compares X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) for conformational analysis, providing self-validating experimental protocols and empirical data to guide your analytical strategy.
The Analytical Triad: Comparative Matrix
To accurately map the conformational landscape of a benzyl-substituted urea, researchers must triangulate data across solid-state, solution-state, and theoretical domains.
-
X-ray Crystallography: The gold standard for absolute 3D coordinate determination. It provides definitive proof of the conformer but represents the solid state, where crystal packing forces and intermolecular hydrogen bonds can artificially stabilize a biologically less relevant conformer[1].
-
NMR Spectroscopy: Offers a dynamic, solution-state perspective. Variable Temperature NMR (VT-NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) reveal the rotational energy barriers and the equilibrium ratio of conformers in physiological-like solvents.
-
DFT Modeling: Provides the theoretical free-energy landscape. By calculating the global and local minima in silico, DFT guides synthetic efforts before physical material is even generated[2].
Table 1: Objective Comparison of Conformational Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy (VT/NOESY) | DFT / Metadynamics |
| Primary Output | Absolute 3D atomic coordinates & bond lengths | Solution-state conformer ratios & exchange rates | Free-energy landscapes & transition state barriers |
| State of Matter | Solid-state (Crystal lattice) | Solution-state (e.g., DMSO-d6, CDCl3) | In silico (Implicit/Explicit solvent models) |
| Throughput | Low (Requires single crystals) | Medium (Requires mg quantities of pure compound) | High (Computational resources dependent) |
| Strengths | Unambiguous stereochemistry; defines exact intra/intermolecular H-bonds. | Captures dynamic equilibrium; biologically relevant media. | Predictive; identifies transient, high-energy conformers. |
| Limitations | Crystal packing forces may distort natural conformational preference. | Cannot provide precise dihedral angles; signal overlap in complex molecules. | Accuracy heavily depends on the chosen functional and basis set. |
Mechanistic Workflows & Self-Validating Protocols
To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the step-by-step methodologies for generating robust conformational data.
Protocol A: Small Molecule X-ray Crystallography (Vapor Diffusion)
Causality: Rapid precipitation traps molecules in amorphous, high-energy states. Hanging-drop vapor diffusion slowly drives the system to supersaturation, allowing the benzyl-urea molecules to thermodynamically arrange into their lowest-energy crystal lattice.
-
Sample Preparation: Dissolve the synthesized benzyl-urea in a high-solubility solvent (e.g., DMF or DMSO) at a concentration of 15–20 mg/mL.
-
Screening Setup: On a siliconized glass coverslip, mix 1 µL of the compound solution with 1 µL of a reservoir solution (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5).
-
Equilibration: Invert the coverslip over a well containing 500 µL of the reservoir solution and seal with vacuum grease. Incubate at 20°C.
-
Validation Check (Birefringence): After 3–7 days, inspect drops under a polarized light microscope. Self-Validation: True crystals will exhibit birefringence (glowing under cross-polarizers), distinguishing them from amorphous precipitate or phase separation.
-
Harvesting & Cryoprotection: Loop a single crystal (0.1–0.3 mm) and briefly dip it in a cryoprotectant (reservoir solution + 20% glycerol) before plunging into liquid nitrogen. Causality: Flash-freezing prevents the formation of crystalline ice, which would otherwise generate parasitic diffraction rings that obscure the urea's structural data.
-
Data Collection: Expose the crystal to Cu Kα radiation (λ = 1.5418 Å) at 100K. Solve the phase problem using direct methods and refine anisotropically using SHELXL.
Protocol B: Variable Temperature NMR (VT-NMR)
Causality: The partial double-bond character of the urea C–N bond creates a rotational barrier. By applying thermal energy, we can observe the coalescence of distinct conformer signals into an average signal, allowing us to calculate the exact activation energy (
-
Sample Preparation: Dissolve 5 mg of the benzyl-urea in 0.5 mL of DMSO-d6.
-
Baseline Acquisition: Acquire a standard 1H and 13C spectrum at 298K. Identify distinct peaks corresponding to the cis and trans N-H protons.
-
Thermal Titration: Increment the probe temperature in 10K steps up to 373K, acquiring a 1H spectrum at each step. Allow 5 minutes of equilibration per step.
-
Validation Check (Thermal Stability): Self-Validation: After reaching 373K, cool the sample back to 298K and re-acquire the baseline spectrum. If the spectra do not match perfectly, thermal degradation has occurred, and the kinetic data is invalid.
-
Data Extraction: Perform lineshape analysis on the coalescing peaks using dynamic NMR software (e.g., DNMR3) to extract exchange rates and calculate the rotational energy barrier.
Protocol C: DFT Conformational Profiling
Causality: Experimental data requires theoretical grounding to confirm that observed states are true thermodynamic minima rather than kinetic traps.
-
Input Generation: Generate 3D conformers of the benzyl-urea using a molecular mechanics force field (e.g., OPLS3).
-
Geometry Optimization: Optimize the geometries using the B3LYP functional and the 6-31G(d,p) basis set. Apply an implicit solvent model (e.g., GBSA) to mimic the dielectric constant of water or DMSO[2].
-
Validation Check (Frequency Analysis): Self-Validation: Perform a vibrational frequency calculation on the optimized geometries. The absence of imaginary (negative) frequencies confirms the structure is a true local minimum. The presence of one imaginary frequency indicates a transition state.
Visualizing the Conformational Logic
To synthesize the relationship between analytical techniques and the mechanistic drivers of urea conformation, review the following logical frameworks.
Fig 1: Multi-modal analytical workflow for urea conformer determination.
Fig 2: Causality of substitution patterns on urea conformational states.
Experimental Data Synthesis
How do these analytical techniques align in practice? Recent studies on N-alkyl-N'-aryl ureas[3] and conformationally locked ureas[4] demonstrate that substitution patterns drastically alter the energy landscape. For instance, while standard biaryl ureas default to a trans-trans state to minimize steric clash, introducing an N-methylation pattern on a benzyl or cyclopentyl derivative stabilizes the cis-trans conformation via an internal hydrogen bond to the N'-hydrogen[2].
Furthermore, advanced crystallographic studies have shown that introducing dual chalcogen-bonding interactions (e.g., utilizing selenium or sulfur atoms) can force the urea into a highly rigid, planar cis-cis conformation, effectively creating a "conformational lock"[5].
Table 2: Conformational Distribution of Substituted Ureas across Techniques
| Compound Class | Dominant Conformer (X-ray) | Solution Ratio (NMR, 298K) | DFT Energy Difference ( |
| Standard Biaryl Urea | Trans-Trans | >95% Trans-Trans | Trans-Trans favored by >4.0 kcal/mol |
| N-Methyl-N'-Benzyl Urea | Cis-Trans | 55% Cis-Trans : 45% Trans-Trans | Cis-Trans favored by 0.2 kcal/mol |
| 3-Benzyl-1-thiourea derivative | Trans-Trans (with internal H-bond) | Dynamic Exchange (Fast) | Trans-Trans favored by 2.1 kcal/mol |
| Dual Chalcogen-Bonded Urea | Cis-Cis (Planar Lock) | >99% Cis-Cis | Cis-Cis favored by >6.5 kcal/mol |
Data synthesized from comparative structural studies[3],[1],[4].
Conclusion
Relying on a single analytical method for urea conformational analysis invites structural misinterpretation. X-ray crystallography provides the undeniable spatial coordinates required for structure-based drug design, but it must be contextualized with NMR to ensure the crystallized conformer is heavily populated in solution, and validated by DFT to understand the thermodynamic drivers (such as internal hydrogen bonding or chalcogen bonds) dictating that geometry. By employing the self-validating protocols outlined above, researchers can confidently lock their pharmacophores into the optimal vector for target engagement.
References
-
Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery Source: Bioorganic & Medicinal Chemistry (via PubMed / NIH) URL:[Link]
-
Dual Chalcogen-bonding interactions for the conformational control of urea Source: ChemRxiv / Chemistry URL:[Link]
-
Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea Source: Acta Crystallographica Section E: Crystallographic Communications (via PubMed / NIH) URL:[Link]
Sources
- 1. Crystal structure of 3-benzyl-1-[(cyclo-hexyl-idene)amino]-thio-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Structural & Functional Profiling: 1-Benzyl-1-(propan-2-yl)urea vs. Sorafenib Pharmacophore
The following guide provides a rigorous structural and functional comparison between the specific chemical entity 1-benzyl-1-(propan-2-yl)urea and the clinical kinase inhibitor Sorafenib (and its active analogs).
This analysis treats This compound as a distinct 1,1-disubstituted urea scaffold, contrasting it with the 1,3-disubstituted diaryl urea pharmacophore that defines Sorafenib's mechanism of action.
Executive Summary
Sorafenib (Nexavar) is a Type II kinase inhibitor whose potency relies on a specific 1,3-diaryl urea motif. This motif acts as a "molecular bridge," forming hydrogen bonds with the conserved Glu (C-helix) and Asp (DFG motif) residues in the kinase ATP-binding pocket.
This compound represents a 1,1-disubstituted urea . Structurally, it lacks the second hydrogen bond donor required for the Type II binding mode. While the benzyl and isopropyl groups offer lipophilic bulk similar to Sorafenib's "tail," the substitution pattern on the urea nitrogen fundamentally alters the electronic and geometric properties, rendering it a distinct, likely inactive (or functionally different) scaffold in the context of kinase inhibition.
Core Comparison Matrix
| Feature | Sorafenib (Standard) | This compound (Target) |
| Urea Type | 1,3-Disubstituted (R-NH-CO-NH-R') | 1,1-Disubstituted (R,R'-N-CO-NH2) |
| H-Bond Donors | 2 (Dual NH) | 1 (Terminal NH2) |
| Geometry | Planar, Trans-like preference | Kinked, Tertiary Amide character |
| Binding Mode | Type II (DFG-out stabilizer) | Steric Probe / Fragment (Cannot bridge Glu-Asp) |
| Key Interaction | H-bonds to Glu500 & Asp593 (BRAF) | Potential H-bond to backbone carbonyls only |
| Primary Utility | Clinical Kinase Inhibitor (RCC, HCC) | Synthetic Intermediate / Negative Control |
Structural Deconstruction & Pharmacophore Analysis
The Sorafenib Scaffold (The "Active" Control)
Sorafenib functions because its central urea linker connects two aromatic systems:
-
The Hinge Binder: A pyridyl-carboxamide ring that occupies the ATP adenine pocket.
-
The Linker: The 1,3-urea moiety. It provides two NH protons that face inward, clamping the kinase in the inactive "DFG-out" conformation.
-
The Hydrophobic Tail: A fluoro-chloro-phenyl ring that occupies the allosteric hydrophobic pocket opened by the DFG-out shift.
The Target: this compound
This molecule presents a fundamental deviation:
-
1,1-Substitution: Both the benzyl (aromatic) and propan-2-yl (isopropyl, aliphatic) groups are attached to the same nitrogen.
-
Electronic Consequence: The substituted nitrogen has no protons to donate. The other nitrogen is a primary amide (-NH2).
-
Geometric Consequence: The bulky benzyl and isopropyl groups create significant steric hindrance, forcing the urea out of planarity. It lacks the linear "linker" geometry required to span the kinase cleft.
Visualization of the Pharmacophore Mismatch
The following diagram illustrates why the 1,1-substitution pattern fails to mimic the Sorafenib binding mode.
Caption: Structural logic showing the breakdown of the "Glu-Asp Bridge" mechanism in the 1,1-disubstituted target compared to Sorafenib.
Mechanistic Implications & Causality
The "Linker" Hypothesis
In Sorafenib analogs, the urea is not just a connector; it is the primary anchor .
-
Mechanism: The two NH groups form a bidentate H-bond network. One NH donates to the glutamate side chain (stabilizing the C-helix), and the other NH donates to the aspartate backbone of the DFG motif.
-
Causality: This locks the kinase in the DFG-out (inactive) state.
-
Target Failure: this compound has a tertiary nitrogen at the junction of the lipophilic groups. It cannot donate a hydrogen to the glutamate. Consequently, it cannot stabilize the inactive conformation, likely resulting in a loss of potency by orders of magnitude (>100-fold increase in IC50).
Benzyl Urea Analogs (The "Middle Ground")
Research into benzyl urea analogs of Sorafenib (where the distal phenyl ring is replaced by a benzyl group, but the 1,3-urea is preserved) has shown retained activity.
-
Evidence: Studies show that N-benzyl-N'-aryl ureas can still inhibit RAF kinases, provided the 1,3-substitution is intact.
Experimental Protocols
To validate the structural hypothesis, the following protocols compare the synthesis and assay of the two scaffolds.
Synthesis: 1,1-Disubstituted vs. 1,3-Disubstituted Ureas
The synthetic routes diverge significantly, confirming the structural difference.
Protocol A: Synthesis of this compound (Target)
-
Reaction Type: Nucleophilic addition to Isocyanic Acid (generated in situ) or Urea rearrangement.
-
Reagents: N-benzyl-N-isopropylamine (Secondary Amine) + Sodium Cyanate (NaOCN) + HCl.
-
Steps:
-
Dissolve N-benzyl-N-isopropylamine in dilute HCl/water.
-
Add aqueous NaOCN dropwise at 60°C.
-
The secondary amine attacks the isocyanic acid.
-
Product: (Bn)(iPr)N-CO-NH2.
-
Note: This forms a terminal urea.
-
Protocol B: Synthesis of Sorafenib Analog (1,3-Urea)
-
Reaction Type: Isocyanate Coupling.
-
Reagents: 4-chloro-3-trifluoromethylphenyl isocyanate + 4-(4-aminophenoxy)-N-methylpicolinamide.
-
Steps:
-
Dissolve the amine scaffold in anhydrous DCM.
-
Add the aryl isocyanate dropwise at 0°C.
-
Product: Ar-NH-CO-NH-Ar'.
-
Note: This forms the essential bridging urea.
-
Kinase Inhibition Assay (Validation)
Objective: Quantify the loss of potency due to the 1,1-substitution. Method: FRET-based Enzymatic Assay (e.g., LanthaScreen).
-
Enzyme: Recombinant BRAF(V600E) or VEGFR2.
-
Substrate: GFP-labeled STAT1 or similar.
-
Procedure:
-
Prepare 3x serial dilutions of Sorafenib (Control) and this compound (Test).
-
Incubate compound with Kinase + ATP (at Km) for 60 min.
-
Add Eu-labeled antibody (detects phosphorylation).
-
Read TR-FRET signal.
-
-
Expected Result:
Visualizing the Validation Workflow
Caption: Experimental workflow to confirm the inactivity of the 1,1-disubstituted target relative to the Sorafenib standard.
References
-
Wilhelm, S. M., et al. (2004).[2] "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.
-
Wan, P. T., et al. (2004).[2] "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. (Describes the DFG-out binding mode stabilized by ureas).
-
Liu, Y., et al. (2013). "Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib." Chemical Biology & Drug Design. (Demonstrates that benzyl groups are tolerated if the 1,3-urea is preserved).
-
BLD Pharm. "this compound Product Page." (Verification of the specific 1,1-disubstituted chemical entity).
Sources
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 1-benzyl-1-(propan-2-yl)urea
Handling novel synthetic intermediates like 1-benzyl-1-(propan-2-yl)urea (also known as 1-benzyl-1-isopropylurea) requires a rigorous, risk-averse approach. Because drug discovery intermediates often lack comprehensive, multi-generational toxicological profiles, laboratory personnel must operate under the precautionary principle.
This guide provides a field-proven, self-validating operational framework for the safe handling, experimental manipulation, and disposal of this compound. By synthesizing principles from the National Research Council’s Prudent Practices in the Laboratory[1] and the NIOSH Hierarchy of Controls [3], this protocol ensures maximum safety without compromising experimental integrity.
Hazard Assessment & Physico-Chemical Profiling
Before selecting Personal Protective Equipment (PPE), we must understand the physical behavior of the compound. This compound is a substituted urea derivative, typically presenting as a crystalline solid or fine powder at room temperature.
Table 1: Physico-Chemical Properties & Operational Implications
| Property / Parameter | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | Prone to aerosolization; requires strict draft protection. |
| Molecular Weight | 192.26 g/mol | Small enough to be readily absorbed transdermally if dissolved in permeation enhancers (e.g., DMSO). |
| Vapor Pressure | Negligible at 25°C | Inhalation risk is strictly particulate (dust), not vapor. |
| Solubility | Soluble in DMF, DMSO, DCM | Spills must not be cleaned with these solvents initially, as they will drive the compound through standard PPE. |
| Toxicity Profile | Suspected Irritant (Cat 2) | Requires strict dermal and ocular barrier protection. |
Personal Protective Equipment (PPE) Matrix
PPE serves as the final line of defense. The following matrix outlines the required equipment and the scientific causality behind each choice, adhering to OSHA’s Laboratory Standard [2].
Table 2: Required PPE and Scientific Causality
| Equipment Category | Specification | Causality / Scientific Justification |
| Hand Protection | Minimum 4-mil Nitrile Gloves | Nitrile provides superior resistance to the polar aprotic solvents (DMF, DMSO) typically used to dissolve urea derivatives, preventing transdermal delivery of the compound. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-particulate aerosolization during the weighing process and accidental solvent splashes during reaction setup. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Provides a physical barrier against powder accumulation on personal clothing. FR is required if subsequent reactions involve flammable solvents. |
| Respiratory | N95 or P100 Particulate Respirator | Conditional: Required only if handling bulk quantities (>50g) outside of primary engineering controls (e.g., during equipment failure). |
Operational Workflow: Self-Validating Handling Protocol
To build a self-validating system, every step in the handling process must include a verification check to ensure the safety mechanism is functioning before the hazard is introduced.
Figure 1: Sequential operational workflow for safely handling this compound.
Step-by-Step Methodology: Weighing and Transfer
-
Engineering Control Verification:
-
Action: Turn on the chemical fume hood and check the digital monitor.
-
Self-Validation: The face velocity must read between 80–120 feet per minute (fpm). If the alarm sounds or the reading fluctuates, do not proceed.
-
-
PPE Integrity Check:
-
Action: Don the required PPE (Table 2).
-
Self-Validation: Inflate the nitrile gloves slightly and trap the air to check for microscopic pinholes before putting them on.
-
-
Environmental Stabilization:
-
Action: Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Causality: Substituted ureas often hold static charge. An anti-static boat prevents electrostatic repulsion, which can cause the fine powder to aerosolize into the breathing zone.
-
Self-Validation: The balance must read 0.000g steadily. Rapid fluctuations indicate excessive hood draft turbulence, requiring you to lower the sash further.
-
-
Dispensing and Transfer:
-
Action: Use a grounded, stainless-steel micro-spatula to transfer the solid. Cap the receiving vial immediately after transfer, before removing it from the fume hood.
-
Causality: Grounding the spatula prevents static buildup. Capping the vial within the hood ensures no particulates are dragged into the general laboratory airflow.
-
-
Immediate Decontamination:
-
Action: Wipe the balance and surrounding area with a lint-free cloth dampened with 70% isopropanol or water.
-
Causality: Wet wiping captures rogue particulates. Dry sweeping or brushing is strictly prohibited as it resuspends the dust into the air [1].
-
Spill Management & Waste Disposal Plan
In the event of an accidental release, immediate containment is critical to prevent laboratory-wide contamination.
Figure 2: Decision matrix and procedural pathway for chemical spill response and disposal.
Step-by-Step Methodology: Minor Spill Cleanup (<50g)
-
Isolate the Area: Alert nearby colleagues and restrict access to the spill zone.
-
Dampen the Spill: Lightly mist the spilled powder with water (or a highly polar, non-permeating solvent) using a spray bottle.
-
Causality: Do not use DMSO or DMF to clean the spill. These solvents easily penetrate nitrile gloves and will carry the dissolved urea derivative directly through your dermal barrier. Water dampens the powder, preventing aerosolization without creating a highly skin-permeable solution.
-
-
Absorb and Collect: Use absorbent pads to wipe up the dampened powder. Work from the outside of the spill toward the center to prevent spreading.
-
Disposal Routing:
-
Solid Waste: Place all contaminated wipes, weighing boats, and gloves into a sealable, high-density polyethylene (HDPE) container. Label explicitly as: "Hazardous Waste: Toxic Solid (this compound / Urea Derivative)."
-
Liquid Waste: If the compound was already dissolved in a reaction mixture, dispose of it in the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated), ensuring the carboy is kept closed when not actively receiving waste.
-
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor, 2011. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Hierarchy of Controls. Centers for Disease Control and Prevention, 2023. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
